Heptyl crotonate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
16930-99-7 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
heptyl (E)-but-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h4,9H,3,5-8,10H2,1-2H3/b9-4+ |
InChI Key |
DOBPEHKISOHXTE-RUDMXATFSA-N |
SMILES |
CCCCCCCOC(=O)C=CC |
Isomeric SMILES |
CCCCCCCOC(=O)/C=C/C |
Canonical SMILES |
CCCCCCCOC(=O)C=CC |
Other CAS No. |
16930-99-7 83783-78-2 |
Origin of Product |
United States |
Foundational & Exploratory
Heptyl Crotonate (CAS: 16930-99-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl crotonate, with the CAS number 16930-99-7, is an organic compound classified as an ester of crotonic acid and heptanol. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an analysis of its expected spectroscopic characteristics. Furthermore, this document elucidates the general mechanism of toxicity associated with the class of α,β-unsaturated carbonyl compounds, to which this compound belongs. This information is intended to be a valuable resource for professionals in research, and drug development who may be working with or investigating this compound and its related structures.
Physicochemical and Toxicological Data
The following tables summarize the key physicochemical and toxicological information for this compound.
| Identifier | Value |
| CAS Number | 16930-99-7 |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | Heptyl (E)-but-2-enoate |
| Synonyms | Heptyl 2-butenoate, 2-Butenoic acid, heptyl ester |
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid (estimated) | [1] |
| Boiling Point | 229-231 °C at 760 mmHg | [1] |
| Flash Point | 106.1 °C | [1] |
| Density | 0.889 g/cm³ | [1] |
| Water Solubility | 16.97 mg/L at 25 °C (estimated) | [1] |
| logP (o/w) | 4.354 (estimated) | [1] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The synthesis of this compound can be readily achieved through the Fischer esterification of crotonic acid with 1-heptanol, using a strong acid catalyst.
Materials:
-
Crotonic acid (1.0 eq)
-
1-Heptanol (3.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add crotonic acid, 1-heptanol, and toluene.
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid.
-
Assemble the Dean-Stark apparatus and reflux condenser with the flask.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when water ceases to be collected.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent (toluene) and excess 1-heptanol under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by vacuum distillation.
Spectroscopic Analysis (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ ~0.9 ppm (t, 3H): Terminal methyl group of the heptyl chain.
-
δ ~1.3 ppm (m, 8H): Methylene groups of the heptyl chain.
-
δ ~1.6 ppm (quintet, 2H): Methylene group adjacent to the ester oxygen on the heptyl chain.
-
δ ~1.8 ppm (dd, 3H): Methyl group of the crotonate moiety.
-
δ ~4.1 ppm (t, 2H): Methylene group attached to the ester oxygen.
-
δ ~5.8 ppm (dq, 1H): Vinylic proton at the α-position to the carbonyl group.
-
δ ~6.9 ppm (dq, 1H): Vinylic proton at the β-position to the carbonyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ ~14 ppm: Terminal methyl carbon of the heptyl chain.
-
δ ~18 ppm: Methyl carbon of the crotonate moiety.
-
δ ~22-32 ppm: Methylene carbons of the heptyl chain.
-
δ ~64 ppm: Methylene carbon attached to the ester oxygen.
-
δ ~122 ppm: Vinylic carbon at the α-position.
-
δ ~145 ppm: Vinylic carbon at the β-position.
-
δ ~166 ppm: Carbonyl carbon of the ester.
IR (Infrared) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for an α,β-unsaturated ester.[4][5][6][7]
-
~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1720-1740 cm⁻¹: Strong C=O stretching vibration of the α,β-unsaturated ester.
-
~1650 cm⁻¹: C=C stretching vibration of the conjugated double bond.
-
~1150-1250 cm⁻¹: C-O stretching vibrations of the ester group.
Biological Activity and Signaling Pathway
Specific biological activity and signaling pathways for this compound have not been extensively studied. However, as an α,β-unsaturated carbonyl compound, its toxicity is generally attributed to its electrophilic nature.[8][9][10][11][12]
General Mechanism of Toxicity: Michael Addition
The key mechanism of toxicity for α,β-unsaturated carbonyl compounds is the Michael addition reaction. The electron-withdrawing carbonyl group polarizes the C=C double bond, rendering the β-carbon electrophilic. This electrophilic center can then react with soft nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and glutathione, as well as amine groups in proteins and DNA.[8][11][12] This covalent modification of biological macromolecules can lead to enzyme inactivation, depletion of cellular antioxidants (like glutathione), and DNA damage, ultimately resulting in cellular dysfunction and toxicity.[8][11][12]
Caption: General mechanism of toxicity for this compound.
Conclusion
This technical guide has provided a detailed overview of this compound (CAS 16930-99-7), encompassing its physicochemical properties, a comprehensive experimental protocol for its synthesis, and predicted spectroscopic data. A key aspect highlighted is the general mechanism of toxicity for the class of α,β-unsaturated carbonyl compounds, which proceeds via Michael addition and subsequent covalent modification of biological macromolecules. This information serves as a foundational resource for researchers and professionals engaged in the study and application of this and related compounds, emphasizing the importance of understanding their chemical reactivity in biological systems. Further research is warranted to elucidate the specific biological activities and toxicological profile of this compound.
References
- 1. This compound, 16930-99-7 [thegoodscentscompany.com]
- 2. asahilab.co.jp [asahilab.co.jp]
- 3. azom.com [azom.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. purdue.edu [purdue.edu]
- 8. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Molecular mechanisms of the conjugated alpha,beta-unsaturated carbonyl derivatives: relevance to neurotoxicity and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Heptyl crotonate molecular weight and formula
An In-depth Technical Guide to Heptyl Crotonate: Molecular Weight and Formula
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental chemical properties is paramount. This guide provides a focused overview of the molecular weight and chemical formula of this compound.
This compound, also known by its systematic name heptyl but-2-enoate, is an organic compound classified as an ester of crotonic acid and heptanol.[1] Its chemical identity is defined by its specific arrangement of atoms, which is represented by its molecular formula, and the cumulative mass of these atoms, given by its molecular weight.
Physicochemical Data Summary
The essential quantitative data for this compound is summarized in the table below. This information is fundamental for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol |
| CAS Number | 16930-99-7 |
| Appearance | Colorless to pale yellow liquid (est.) |
| Boiling Point | 229.00 to 231.00 °C @ 760.00 mm Hg |
| Flash Point | 105.56 °C (222.00 °F) |
| Density | 0.889 g/cm³ |
Data sourced from multiple chemical suppliers and databases.[1][2][3]
Core Molecular Attributes
The molecular formula, C₁₁H₂₀O₂, indicates that each molecule of this compound contains 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms.[1][2][3] The molecular weight is approximately 184.28 grams per mole, a value derived from the sum of the atomic weights of its constituent atoms.[2][3]
Caption: Logical flow from compound identity to its molecular formula and weight.
References
Heptyl crotonate boiling point and flash point
An In-depth Technical Guide on the Physicochemical Properties of Heptyl Crotonate
This technical guide provides a comprehensive overview of the boiling and flash points of this compound, targeted towards researchers, scientists, and professionals in drug development. This document outlines key physical constants, details the experimental methodologies for their determination, and presents relevant chemical synthesis workflows.
Physicochemical Data of this compound
This compound, also known as heptyl (E)-but-2-enoate, is an ester with the chemical formula C11H20O2. It is a colorless to pale yellow liquid. The boiling and flash points are critical parameters for handling, storage, and application of this compound. The reported values for these properties are summarized in the table below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Boiling Point | 229.00 to 231.00 °C at 760.00 mm Hg | [1][2] |
| 235.7 °C at 760 mmHg | [3] | |
| 235.00 to 236.00 °C at 760.00 mm Hg (estimated) | [4] | |
| Flash Point | 222.00 °F (105.56 °C) - Tagliabue Closed Cup (TCC) | [1][2] |
| 106.1 °C | [3] | |
| 223.00 °F (106.10 °C) - Tagliabue Closed Cup (TCC) (estimated) | [4] |
Experimental Protocols for Property Determination
The determination of boiling and flash points requires standardized experimental procedures to ensure accuracy and reproducibility. The following sections detail the methodologies relevant to esters like this compound.
Determination of Boiling Point
The boiling point of an ester is influenced by its molecular weight and the degree of branching in its structure.[5] As esters like this compound are polar molecules, they exhibit dipole-dipole interactions and van der Waals dispersion forces.[6] However, they are incapable of forming hydrogen bonds between their own molecules, which results in lower boiling points compared to carboxylic acids of similar carbon number.[6][7]
A common method for determining the normal boiling point of esters is through thermogravimetric analysis (TGA) .[8]
Protocol: Boiling Point Determination via Thermogravimetric Analysis (TGA)
-
Instrument Setup: A thermogravimetric analyzer is calibrated for temperature and mass.
-
Sample Preparation: A small, precise amount of the this compound sample is placed in an appropriate crucible (e.g., alumina).
-
Analysis Conditions: The sample is heated at a constant rate under a controlled atmosphere (typically an inert gas like nitrogen).
-
Data Acquisition: The instrument records the mass of the sample as a function of temperature. The boiling point corresponds to the temperature at which a rapid mass loss due to vaporization occurs.
-
Pressure Correction: The experimental boiling point is corrected to standard atmospheric pressure (760 mm Hg) if the measurement is performed at a different pressure.
Determination of Flash Point
The flash point is the lowest temperature at which a liquid's vapors will ignite momentarily when an ignition source is applied.[9] For viscous liquids or those that may form a surface film, the Pensky-Martens closed-cup test is a standard method.[10]
Protocol: Flash Point Determination using Pensky-Martens Closed-Cup Tester (ASTM D93)
-
Apparatus: A Pensky-Martens closed-cup tester is used, which consists of a test cup, a lid with an opening mechanism, a stirrer, a heat source, and an ignition source applicator.[9][10]
-
Sample Preparation: The test cup is filled with the this compound sample to a specified level.
-
Heating and Stirring: The sample is heated at a slow, constant rate while being continuously stirred to ensure temperature uniformity.[10]
-
Ignition Test: At regular temperature intervals, the stirring is momentarily stopped, and the ignition source (a test flame) is applied through the opening in the lid.[10]
-
Flash Point Observation: The flash point is recorded as the lowest temperature at which the application of the ignition source causes a distinct flash inside the cup.[9]
-
Barometric Pressure Correction: The observed flash point is corrected to standard atmospheric pressure.
Synthesis of this compound
This compound can be synthesized via Fischer esterification, a common method for producing esters. This reaction involves the acid-catalyzed reaction between a carboxylic acid (crotonic acid) and an alcohol (heptanol).[11][12]
Reaction: Crotonic Acid + Heptanol ⇌ this compound + Water
The reaction is an equilibrium process, and to drive it towards the formation of the ester, an acid catalyst (such as sulfuric acid) is used, and water is typically removed as it is formed.[11]
References
- 1. This compound, 16930-99-7 [thegoodscentscompany.com]
- 2. This compound [flavscents.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. heptyl (E)-crotonate, 83783-78-2 [perflavory.com]
- 5. organic chemistry - What determines the boiling point of esters of the same number of carbon atoms but different structural formula? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 12. google.com [google.com]
Heptyl Crotonate Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of heptyl crotonate, a key chemical intermediate in various manufacturing processes. This document is intended for professionals in research and development, particularly those in the pharmaceutical and chemical industries, who require a thorough understanding of this compound's behavior in different solvent environments.
Core Topic: this compound Solubility
This compound (C₁₁H₂₀O₂) is an ester known for its applications in the fragrance and flavor industries, as well as a potential building block in organic synthesis. Its solubility is a critical parameter for its use in reaction chemistry, purification processes, and formulation development.
Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 229.00 to 231.00 °C @ 760.00 mm Hg[1] |
| Vapor Pressure | 0.049000 mmHg @ 25.00 °C (estimated)[1] |
| Flash Point | 222.00 °F TCC (105.56 °C)[1] |
| logP (o/w) | 4.354 (estimated)[1] |
Quantitative Solubility Data
Currently, specific quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate that this compound is generally soluble in alcohols and insoluble in water.[1][2] One source provides an estimated water solubility of 16.97 mg/L at 25 °C.[1][2]
Due to the lack of specific numerical data, the following table provides a qualitative summary of expected solubility based on the principle of "like dissolves like" and the known properties of similar esters. Researchers are strongly encouraged to determine quantitative solubility for their specific applications using the experimental protocols outlined in the subsequent section.
Qualitative Solubility of this compound in Common Organic Solvents:
| Solvent | Polarity | Expected Solubility |
| Hexane | Non-polar | High |
| Toluene | Non-polar | High |
| Diethyl Ether | Non-polar | High |
| Chloroform | Non-polar | High |
| Dichloromethane | Polar aprotic | Moderate to High |
| Ethyl Acetate | Polar aprotic | Moderate to High |
| Acetone | Polar aprotic | Moderate |
| Ethanol | Polar protic | Soluble |
| Methanol | Polar protic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Moderate to Low |
| Water | Polar protic | Insoluble (16.97 mg/L @ 25°C est.)[1][2] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is a standard approach that can be adapted for various solvent and temperature conditions.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed beaker
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solute is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization.
-
Immediately filter the solution using a syringe filter that is also at the experimental temperature to remove any suspended particles.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish or beaker.
-
Transfer a precise volume of the clear, filtered solution into the pre-weighed container.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature below the boiling point of the solute can be used.
-
Once the solvent is completely removed, place the container with the this compound residue in a desiccator to cool to room temperature.
-
Weigh the container with the residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the residue.
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter (molarity).
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100
-
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of the processes involved in assessing this compound solubility, the following diagrams are provided.
Caption: Experimental workflow for determining this compound solubility.
Caption: Factors influencing the solubility of this compound.
References
An In-depth Technical Guide on Heptyl Crotonate: Properties and Safety Considerations
Introduction
Heptyl crotonate (CAS No. 16930-99-7) is an ester with applications in the flavor and fragrance industry.[1] Its chemical formula is C11H20O2, and it is also known by other names such as 2-butenoic acid, heptyl ester and heptyl 2-butenoate.[2][3] Due to the limited availability of a complete SDS, this document serves to consolidate the known properties of this compound and to outline essential safety workflows for its handling in a laboratory setting.
Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are estimated.
| Property | Value | Source |
| Molecular Formula | C11H20O2 | Alfa Chemistry, FlavScents |
| Molecular Weight | 184.28 g/mol | Alfa Chemistry |
| CAS Number | 16930-99-7 | Alfa Chemistry, FlavScents |
| Appearance | Colorless to pale yellow clear liquid (estimated) | The Good Scents Company, FlavScents |
| Assay | 95.00 to 100.00% (sum of isomers) | The Good Scents Company, FlavScents |
| Boiling Point | 229.00 to 231.00 °C @ 760.00 mm Hg | The Good Scents Company, FlavScents |
| 235.7°C at 760 mmHg | Alfa Chemistry | |
| Flash Point | 222.00 °F (105.56 °C) TCC | The Good Scents Company, FlavScents |
| 106.1°C | Alfa Chemistry | |
| Vapor Pressure | 0.049000 mmHg @ 25.00 °C (estimated) | The Good Scents Company, FlavScents |
| Density | 0.889 g/cm³ | Alfa Chemistry |
| logP (o/w) | 4.354 (estimated) | The Good Scents Company, FlavScents |
| Solubility | Soluble in alcohol; water, 16.97 mg/L @ 25 °C (estimated) | The Good Scents Company, FlavScents |
Hazard and Safety Information
A comprehensive GHS classification, including hazard statements, pictograms, and precautionary statements for this compound, is not available from the searched sources. Similarly, detailed toxicological, ecological, and regulatory information could not be found. In the absence of such data, it is prudent to treat this compound as a potentially hazardous substance.[4][5][6]
Experimental Protocols and Workflows
Given the lack of specific safety data for this compound, the following sections detail generalized experimental workflows and safety procedures applicable to handling chemicals with unknown hazards.
When handling a chemical with incomplete safety information, a systematic approach to safety is crucial. The following diagram illustrates a general workflow for laboratory personnel.
In the event of an accidental exposure to a chemical with unknown toxicity, immediate and appropriate first aid is critical. The following diagram outlines a general first-aid response workflow.
Key First-Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8][9]
-
Inhalation: Move the person to fresh air. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Personal Protective Equipment (PPE)
When handling this compound or any chemical with unknown hazards, appropriate PPE is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.[10]
-
Hand Protection: Chemically resistant gloves. The specific glove material should be selected based on a risk assessment of potential exposure.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes.[11]
Handling and Storage
-
Handling: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][11] Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
While this compound has applications in specific industries, the lack of a comprehensive public Safety Data Sheet necessitates a cautious approach to its handling. The information provided in this guide is intended to supplement, not replace, established laboratory safety protocols and professional judgment. Researchers and all other personnel must adhere to prudent laboratory practices and conduct a thorough risk assessment before using this compound.
References
- 1. CAS Number Listing : Starting with 9001-00-7 to 20664-46-4 [thegoodscentscompany.com]
- 2. This compound [flavscents.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]
- 6. Chapter 2, Chemical Hygiene Plan: General Laboratory Safety | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. First Aid in Chemistry Laboratories | Safety Unit | Tel Aviv University [en-safety.tau.ac.il]
- 8. hazmatschool.com [hazmatschool.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
Synthesis of Heptyl Crotonate from Crotonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of heptyl crotonate from crotonic acid via Fischer esterification. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant physicochemical data. The information is intended for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound, an ester derived from crotonic acid and heptanol, is a compound of interest in various chemical applications. Its synthesis is a classic example of the Fischer esterification, a fundamental reaction in organic chemistry. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol to form an ester and water.[1][2][3] Understanding the principles and practical execution of this synthesis is crucial for chemists involved in the synthesis of novel organic molecules.
Reaction and Mechanism
The synthesis of this compound is achieved through the Fischer esterification of crotonic acid with heptanol, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol reactant is often used, or the water byproduct is removed as it is formed.[1][3]
The mechanism of the Fischer esterification proceeds through a series of protonation and deprotonation steps, involving a tetrahedral intermediate.
Reaction Scheme:
CH₃CH=CHCOOH + CH₃(CH₂)₆OH ⇌ CH₃CH=CHCOO(CH₂)₆CH₃ + H₂O (Crotonic Acid) + (Heptanol) ⇌ (this compound) + (Water)
Reaction Mechanism Pathway
Caption: Fischer Esterification Mechanism for this compound Synthesis.
Physicochemical and Reaction Data
The following tables summarize the key physicochemical properties of the reactants and product, along with typical reaction conditions for the synthesis of alkyl crotonates via Fischer esterification.
Table 1: Physicochemical Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Crotonic Acid | 86.09 | 185 - 189 | 1.02 |
| Heptanol | 116.20 | 176 | 0.822 |
| This compound | 184.28 | 229 - 231[4][5] | 0.889[6] |
Table 2: Reaction Parameters
| Parameter | Value |
| Reactants | |
| Crotonic Acid | 1.0 equivalent |
| Heptanol | 2.0 - 3.0 equivalents |
| Catalyst | |
| Sulfuric Acid (conc.) | 0.1 - 0.2 equivalents |
| Solvent | |
| Toluene or Benzene | To facilitate azeotropic removal of water |
| Reaction Conditions | |
| Temperature | Reflux (typically 110-120 °C with toluene) |
| Reaction Time | 4 - 8 hours |
| Work-up & Purification | |
| Quenching | Saturated NaHCO₃ solution |
| Extraction | Diethyl ether or Ethyl acetate |
| Purification | Distillation under reduced pressure |
| Expected Yield | 70 - 85% |
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of alkyl crotonates and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment:
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Distillation apparatus
-
Crotonic acid
-
Heptanol
-
Concentrated sulfuric acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Boiling chips
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add crotonic acid (0.5 mol), heptanol (1.25 mol), toluene (100 mL), and a few boiling chips.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05 mol) to the reaction mixture.
-
Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux using a heating mantle. The water-toluene azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-6 hours).
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a 500 mL separatory funnel.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the separatory funnel to neutralize the acidic catalyst. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent (toluene and diethyl ether) using a rotary evaporator.
-
Purification: Purify the crude this compound by distillation under reduced pressure to obtain the final product.
Experimental Workflow
Caption: General Experimental Workflow for this compound Synthesis.
Safety Considerations
-
Crotonic acid is corrosive and can cause severe skin burns and eye damage.
-
Heptanol is flammable and can cause skin and eye irritation.
-
Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care.
-
Toluene and diethyl ether are highly flammable and volatile. All operations should be performed in a well-ventilated fume hood away from ignition sources.
-
Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
Conclusion
The synthesis of this compound from crotonic acid via Fischer esterification is a straightforward and well-established method. By carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired ester can be achieved. The protocol and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize and utilize this compound in their work.
References
Heptyl Crotonate: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl crotonate (CAS No. 16930-99-7), also known as heptyl (E)-but-2-enoate or 2-butenoic acid heptyl ester, is an organic compound belonging to the ester family. It is the ester formed from the condensation of crotonic acid and heptanol. While direct and extensive research on the specific biological activities of this compound is limited, its structural components—a short-chain fatty acid (SCFA) in crotonic acid and a seven-carbon alcohol chain—suggest potential areas of investigation, particularly in fields related to gut microbiome signaling and cellular metabolism. This guide provides an overview of available supplier information, a detailed synthesis protocol, and a discussion of potential, hypothesized biological pathways for researchers interested in exploring the properties and applications of this molecule.
Supplier Information for Research-Grade this compound
For researchers looking to procure this compound for laboratory use, several chemical suppliers offer this compound in various purities and quantities. The following table summarizes the available information from a selection of suppliers. It is important to note that availability and specifications can change, and direct inquiry with the suppliers is recommended for the most current data.
| Supplier | CAS Number | Purity | Available Quantities | Notes |
| Alfa Chemistry | 16930-99-7 | ≥ 96% | Inquire | Provides basic physical and chemical properties. |
| BOC Sciences | 16930-99-7 | Inquire | For experimental/research use only | Offers a range of research chemicals and custom synthesis services.[1] |
| LookChem | 16930-99-7 | ≥ 99% | 10g, 100g, and larger | Lists multiple suppliers, primarily from China, with varying minimum order quantities. |
| Chemlyte Solutions | 16930-99-7 | ≥ 99% | 100g and larger | For R&D and commercial use. |
| Zibo Hangyu Biotech | 16930-99-7 | ≥ 99% | 10g and larger | States the compound is an important raw material. |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol |
| Boiling Point | 235.7 °C at 760 mmHg |
| Density | 0.889 g/cm³ |
| Flash Point | 106.1 °C |
| Appearance | Colorless to pale yellow liquid (estimated) |
| Solubility | Soluble in alcohol; sparingly soluble in water (est. 16.97 mg/L at 25°C). |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common and straightforward method for synthesizing this compound in a laboratory setting is through Fischer esterification. This acid-catalyzed reaction involves the condensation of crotonic acid with heptanol.
Materials:
-
Crotonic acid (CH₃CH=CHCOOH)
-
Heptanol (CH₃(CH₂)₆OH)
-
Concentrated Sulfuric Acid (H₂SO₄) - as a catalyst
-
Anhydrous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Benzene or Toluene (for azeotropic removal of water)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask
-
Dean-Stark apparatus or a similar water separator
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine crotonic acid, a molar excess of heptanol (e.g., 1.5 to 2 equivalents), and a solvent such as benzene or toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux and Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed with the solvent and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Reaction Monitoring: Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.
-
Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acidic catalyst and any unreacted crotonic acid. Be cautious of CO₂ evolution.
-
Workup - Extraction: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product with high purity.
Potential Biological Signaling Pathways
While no direct studies on this compound's biological activity are readily available, we can hypothesize its potential mechanisms of action based on the known roles of short-chain fatty acids (SCFAs), of which crotonic acid is a member. SCFAs are well-documented as key signaling molecules, particularly in the context of the gut microbiome.[2] They primarily exert their effects through two main pathways: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).
It is plausible that this compound, upon absorption, could be hydrolyzed by esterases to release crotonic acid and heptanol, with the former then participating in these signaling pathways.
G-Protein Coupled Receptor (GPCR) Activation
SCFAs are known to activate several GPCRs, including FFAR2 (GPR43) and FFAR3 (GPR41). This activation can trigger a cascade of intracellular events, influencing immune responses, hormone secretion, and gut homeostasis.
Histone Deacetylase (HDAC) Inhibition
SCFAs, particularly butyrate, are potent inhibitors of HDACs. By inhibiting these enzymes, SCFAs can alter chromatin structure and gene expression, leading to various cellular effects, including anti-inflammatory responses and regulation of cell proliferation.
Conclusion and Future Research Directions
This compound is a readily synthesizable ester with potential for exploration in various research domains, particularly those related to the biological activities of short-chain fatty acids. The lack of specific research on this compound presents an opportunity for novel investigations. Future studies could focus on:
-
Hydrolytic Stability: Determining the rate of hydrolysis of this compound in various biological matrices to understand the release kinetics of crotonic acid and heptanol.
-
In Vitro Signaling Assays: Testing the activity of this compound and its hydrolysis products on GPCRs like FFAR2/3 and their efficacy as HDAC inhibitors.
-
Cell Culture Studies: Investigating the effects of this compound on cell lines relevant to gut health, immunology, and metabolic diseases.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.
By leveraging the established knowledge of SCFA biology, researchers can begin to unravel the potential therapeutic or research applications of this compound and similar ester compounds.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Alkyl Crotonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of alkyl crotonates, a class of α,β-unsaturated esters with significant applications in organic synthesis and as reactive intermediates in the development of covalent therapeutics.
Physical and Chemical Properties
Alkyl crotonates are typically colorless to pale yellow liquids with characteristic fruity or pungent odors. Their physical properties, such as boiling point and density, exhibit predictable trends based on the increasing chain length of the alkyl group. While generally insoluble in water, they are soluble in many common organic solvents.
Table 1: Physical Properties of Common Alkyl Crotonates
| Alkyl Crotonate | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Methyl Crotonate | C₅H₈O₂ | 100.12 | 118-121[1][2][3][4] | 0.944[2][3][4] | 1.423[2][3][4] |
| Ethyl Crotonate | C₆H₁₀O₂ | 114.14 | 142-143[5][6][7] | 0.918[5][6][7] | 1.424[5][6][7] |
| Propyl Crotonate | C₇H₁₂O₂ | 128.17 | 156-158[8] | 0.907 (at 20°C)[9] | 1.425-1.431[8] |
| Butyl Crotonate | C₈H₁₄O₂ | 142.20 | 180[10] | ~0.905 (at 20°C) | 1.425-1.435 |
Table 2: Solubility and Safety Data for Common Alkyl Crotonates
| Alkyl Crotonate | Water Solubility | Organic Solvent Solubility | Flash Point (°C) |
| Methyl Crotonate | Insoluble | Soluble | -1[2] |
| Ethyl Crotonate | Insoluble[9] | Soluble in ethanol and oils | 2[5][7] |
| Propyl Crotonate | 1439 mg/L (estimated)[8] | Soluble in alcohol[8] | 45[8] |
| Butyl Crotonate | Soluble (reported, but likely low)[10] | Soluble in alcohol | 62.22 |
Spectroscopic Characterization
The structure of alkyl crotonates can be unequivocally confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As a representative example, the ¹H and ¹³C NMR spectra of ethyl crotonate exhibit characteristic signals for the ethyl group and the crotonate moiety.
-
¹H NMR (CDCl₃):
-
~1.25 ppm (t, 3H, -CH₂CH₃ )
-
~1.88 ppm (dd, 3H, =CHCH₃ )
-
~4.15 ppm (q, 2H, -OCH₂ CH₃)
-
~5.80 ppm (dq, 1H, -COCH=)
-
~6.95 ppm (dq, 1H, =CHCH₃)
-
-
¹³C NMR (CDCl₃):
-
~14.2 ppm (-CH₂CH₃ )
-
~18.0 ppm (=CHCH₃ )
-
~60.2 ppm (-OCH₂ CH₃)
-
~122.8 ppm (-COCH =)
-
~144.5 ppm (=CH CH₃)
-
~166.5 ppm (C =O)
-
Infrared (IR) Spectroscopy
The IR spectrum of a typical alkyl crotonate is dominated by strong absorptions corresponding to the carbonyl and carbon-carbon double bonds.
-
C=O stretch: A strong, sharp peak around 1720 cm⁻¹.
-
C=C stretch: A medium intensity peak around 1655 cm⁻¹.
-
C-O stretch: A strong peak in the 1300-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of alkyl crotonates typically shows a discernible molecular ion peak. Common fragmentation patterns include the loss of the alkoxy group (-OR) and cleavage at the allylic position. For methyl crotonate (m/z 100), significant fragments are often observed at m/z 69 (loss of -OCH₃) and m/z 41. For ethyl crotonate (m/z 114), a prominent fragment can be seen at m/z 69 (loss of -OC₂H₅).
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of alkyl crotonates is dominated by the electrophilic nature of the β-carbon in the α,β-unsaturated system. This makes them susceptible to nucleophilic attack, most notably through Michael (1,4-conjugate) addition.
Michael Addition
The electron-withdrawing ester group polarizes the C=C double bond, rendering the β-carbon electrophilic. This allows for the addition of soft nucleophiles, such as thiols and amines.
Caption: Michael Addition to an Alkyl Crotonate.
Relevance to Drug Development: Covalent Inhibition
The ability of α,β-unsaturated carbonyl compounds to act as Michael acceptors is a key strategy in the design of targeted covalent inhibitors (TCIs). These drugs form a stable covalent bond with a nucleophilic amino acid residue, most commonly cysteine, within the active site of a target protein. This irreversible or slowly reversible binding can lead to enhanced potency, prolonged duration of action, and improved selectivity.
Several approved drugs, such as ibrutinib (a Bruton's tyrosine kinase inhibitor) and afatinib (an EGFR inhibitor), utilize an acrylamide warhead, which is structurally related to alkyl crotonates, to covalently modify a cysteine residue in their respective target kinases. This covalent modification effectively inactivates the enzyme and disrupts downstream signaling pathways implicated in disease.
Caption: Covalent Inhibition of a Protein Kinase.
Experimental Protocols
The following are representative experimental protocols for the synthesis, purification, and a key reaction of a simple alkyl crotonate.
Synthesis of Ethyl Crotonate via Fischer Esterification
This procedure describes the acid-catalyzed esterification of crotonic acid with ethanol.
Caption: Synthesis of Ethyl Crotonate.
Materials:
-
Crotonic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
To a round-bottom flask, add crotonic acid and an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess ethanol by simple distillation.
-
Purify the crude ethyl crotonate by fractional distillation, collecting the fraction boiling at approximately 142-143°C.
General Experimental Workflow for Synthesis and Characterization
Caption: Experimental Workflow.
Michael Addition of N-Acetylcysteine to Ethyl Crotonate
This protocol provides a model for the reaction of an alkyl crotonate with a thiol, mimicking the interaction with a cysteine residue.
Materials:
-
Ethyl crotonate
-
N-acetyl-L-cysteine
-
Ethanol (or a suitable solvent)
-
Triethylamine (or another suitable base)
Procedure:
-
Dissolve N-acetyl-L-cysteine in ethanol in a round-bottom flask.
-
Add a catalytic amount of triethylamine to the solution.
-
To this solution, add an equimolar amount of ethyl crotonate dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the Michael adduct.
This guide provides a foundational understanding of the physical and chemical characteristics of alkyl crotonates, highlighting their significance in the context of modern drug discovery and development. The provided experimental protocols offer a starting point for the synthesis and manipulation of these versatile chemical entities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. US20100048939A1 - Process for the addition of thiolates to ?,?-unsaturated carbonyl or sulfonyl compounds - Google Patents [patents.google.com]
- 4. Khan Academy [khanacademy.org]
- 5. Ethyl trans-crotonate | C6H10O2 | CID 429065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Ethyl crotonate 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Fischer Esterification of Heptanol and Crotonic Acid to Synthesize Heptyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of heptyl crotonate via the Fischer esterification of 1-heptanol and crotonic acid. Fischer esterification is a classic and versatile acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] These notes are intended to guide researchers in the efficient synthesis, purification, and characterization of this compound, a valuable compound in the fragrance and flavor industry and a potential building block in pharmaceutical synthesis.
Introduction
Fischer esterification is a fundamental reaction in organic synthesis, prized for its atom economy and the use of relatively benign reagents.[4] The reaction involves the condensation of a carboxylic acid and an alcohol in the presence of an acid catalyst, typically a strong Brønsted acid like sulfuric acid or p-toluenesulfonic acid, to produce an ester and water.[2][5] The reaction is an equilibrium process, and therefore, reaction conditions are optimized to favor the formation of the ester product.[2][3][6] This is commonly achieved by using an excess of one of the reactants (usually the less expensive alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[2][6][7]
This compound is an ester with applications in the fragrance industry and can serve as a versatile intermediate in the synthesis of more complex molecules. Its synthesis via Fischer esterification provides a practical example of this important reaction class.
Reaction Mechanism and Stoichiometry
The Fischer esterification proceeds through a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final ester product.[8][9]
The overall balanced chemical equation for the Fischer esterification of crotonic acid and 1-heptanol is:
CH₃CH=CHCOOH + CH₃(CH₂)₆OH ⇌ CH₃CH=CHCOO(CH₂)₆CH₃ + H₂O (Crotonic Acid + 1-Heptanol ⇌ this compound + Water)
Quantitative Data Summary
The following table summarizes typical quantitative data for the Fischer esterification of crotonic acid and 1-heptanol. Please note that actual yields may vary depending on the specific reaction scale, purity of reagents, and efficiency of the workup and purification procedures.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Crotonic Acid (Molar Equiv.) | 1.0 | Limiting Reagent |
| 1-Heptanol (Molar Equiv.) | 2.0 - 5.0 | Used in excess to drive the equilibrium.[6] |
| Catalyst | ||
| Concentrated Sulfuric Acid | 1-5 mol% | A common and effective catalyst.[5] |
| p-Toluenesulfonic Acid (p-TsOH) | 1-5 mol% | A solid catalyst, often easier to handle.[5] |
| Reaction Conditions | ||
| Temperature | 100 - 140 °C | Reflux temperature, dependent on the solvent if used. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC for completion. |
| Product Properties | ||
| Product Name | This compound | |
| CAS Number | 16930-99-7 | [10][11][12] |
| Molecular Formula | C₁₁H₂₀O₂ | [11][12] |
| Molecular Weight | 184.28 g/mol | [11] |
| Boiling Point | 229-231 °C at 760 mmHg | [10][12] |
| Density | ~0.889 g/cm³ | [11] |
| Appearance | Colorless to pale yellow liquid | [10][12] |
| Yield | ||
| Expected Yield | 60 - 85% | Highly dependent on reaction conditions and purification. |
Experimental Protocol: Synthesis of this compound
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
Materials and Equipment:
-
Crotonic acid (≥98%)
-
1-Heptanol (≥98%)
-
Concentrated sulfuric acid (95-98%)
-
Toluene (optional, for Dean-Stark setup)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (for purification)
-
TLC plates (silica gel), chamber, and developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)
-
UV lamp for TLC visualization
Reaction Setup and Procedure:
-
Reactant Charging: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add crotonic acid (1.0 molar equivalent) and 1-heptanol (3.0 molar equivalents).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approximately 2-3 mol% relative to the crotonic acid) to the stirred mixture. The addition of sulfuric acid is exothermic, so it should be done cautiously.
-
Reflux: Attach a reflux condenser to the round-bottom flask. If using a Dean-Stark apparatus to remove water, place it between the flask and the condenser and fill the trap with toluene before starting the reaction.
-
Heating: Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction temperature will be around 120-140°C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate. The disappearance of the crotonic acid spot and the appearance of a new, less polar product spot (this compound) indicates the reaction is proceeding.
-
Reaction Completion: Continue refluxing until the starting material (crotonic acid) is consumed or the reaction no longer progresses as monitored by TLC (typically 4-8 hours).
Work-up and Isolation:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the cooled mixture with diethyl ether or ethyl acetate (approximately 2-3 times the volume of the reaction mixture).
-
Neutralization: Transfer the diluted mixture to a separatory funnel. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted crotonic acid. Caution: Carbon dioxide gas will be evolved during this step, so vent the separatory funnel frequently. Continue washing until the effervescence ceases.
-
Aqueous Washes: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess 1-heptanol.
Purification:
The crude this compound can be purified by vacuum distillation.
-
Set up a distillation apparatus for vacuum distillation.
-
Transfer the crude product to the distillation flask.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure. The boiling point at atmospheric pressure is 229-231 °C, which will be significantly lower under vacuum.
Characterization:
The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
¹H NMR: Expected signals would include those for the vinyl protons of the crotonate moiety, the heptyl chain protons, and the methyl group of the crotonate. The chemical shifts and coupling constants would be characteristic of the this compound structure. For example, based on ethyl crotonate, one would expect the vinyl protons to appear as multiplets in the range of 5.8-7.0 ppm.[13][14][15]
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon, the vinyl carbons, and the carbons of the heptyl chain.[13][14][15]
-
IR Spectroscopy: A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretch of the ester is expected.
Visualizations
Fischer Esterification Mechanism
Caption: Mechanism of the Fischer Esterification.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thno.org [thno.org]
- 5. Ethyl crotonate for synthesis 623-70-1 [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound, 16930-99-7 [thegoodscentscompany.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. This compound [flavscents.com]
- 13. asahilab.co.jp [asahilab.co.jp]
- 14. magritek.com [magritek.com]
- 15. azom.com [azom.com]
Application Note: Quantitative Analysis of Heptyl Crotonate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Heptyl crotonate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an ester with potential applications in various industries, requires accurate quantification for quality control, research, and development purposes. The protocol outlined below provides a comprehensive workflow, from sample preparation to data analysis, ensuring reliable and reproducible results. This document also includes a detailed experimental protocol, data presentation guidelines, and visual representations of the workflow.
Introduction
This compound (C11H20O2) is an organic compound belonging to the ester family. Its analysis is crucial in various fields, including flavor and fragrance, industrial chemistry, and potentially in pharmaceutical development as an intermediate or excipient. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[1][2] This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.[1][2] This application note provides a validated GC-MS method for the determination of this compound.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The following protocol is recommended for liquid samples containing this compound.
Materials:
-
This compound analytical standard
-
Hexane (or other suitable organic solvent), HPLC grade
-
Volumetric flasks
-
Micropipettes
-
Vortex mixer
-
GC vials with septa
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in a known volume of hexane.
-
Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
For liquid samples, accurately dilute a known volume of the sample with hexane to bring the expected concentration of this compound within the calibration range.
-
Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the prepared sample or standard solution into a 2 mL GC vial and cap securely.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation used.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min) Ramp: 10 °C/min to 280 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-400 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Data Presentation
Quantitative data should be summarized in a clear and structured format for easy comparison and interpretation.
Quantitative Data Summary
A calibration curve should be generated by plotting the peak area of this compound against the corresponding concentration of the prepared standards. The linearity of the method should be evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.995. The concentration of this compound in unknown samples can then be determined using the regression equation from the calibration curve.
Table 2: Hypothetical Quantitative Analysis Results for this compound
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) |
| Standard 1 (1 µg/mL) | 12.52 | 15,234 | 1.0 |
| Standard 2 (5 µg/mL) | 12.52 | 76,170 | 5.0 |
| Standard 3 (10 µg/mL) | 12.52 | 151,987 | 10.0 |
| Standard 4 (25 µg/mL) | 12.52 | 380,123 | 25.0 |
| Standard 5 (50 µg/mL) | 12.52 | 759,885 | 50.0 |
| Standard 6 (100 µg/mL) | 12.52 | 1,520,112 | 100.0 |
| Sample A | 12.52 | 254,678 | 16.7 |
| Sample B | 12.53 | 567,890 | 37.3 |
Note: The data presented in this table is for illustrative purposes only.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Predicted Mass Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization, which is useful for its identification.
Caption: Predicted fragmentation of this compound in MS.
References
Application Note: 1H and 13C NMR Spectral Assignment for Heptyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl crotonate is an organic ester with applications in the flavor and fragrance industry. As with any synthesized compound, unequivocal structural confirmation is paramount for quality control and regulatory purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note provides a detailed protocol and spectral assignment for the 1H and 13C NMR analysis of this compound. The data presented herein is based on established principles of NMR spectroscopy and comparative analysis with similar crotonate esters.
Experimental Protocols
Objective: To acquire and assign the 1H and 13C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
Instrumentation:
-
500 MHz NMR Spectrometer equipped with a broadband probe
Software:
-
NMR data acquisition and processing software
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of CDCl3 in a clean, dry vial.
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to a 5 mm NMR tube.
-
-
1H NMR Spectroscopy:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical acquisition parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 3-4 s
-
Spectral width: 20 ppm
-
-
-
13C NMR Spectroscopy:
-
Acquire a one-dimensional 13C NMR spectrum with proton decoupling.
-
Typical acquisition parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
-
-
2D NMR Spectroscopy (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct 1H-13C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range 1H-13C correlations (over 2-3 bonds).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase correct the spectra.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for 1H and 13C).
-
Integrate the signals in the 1H NMR spectrum.
-
Analyze the multiplicities of the signals (singlet, doublet, triplet, etc.).
-
Data Presentation
The predicted 1H and 13C NMR chemical shifts for this compound are summarized in the tables below. These assignments are based on the analysis of related compounds like ethyl crotonate and standard NMR chemical shift increments.[1][2][3]
Table 1: Predicted 1H NMR Spectral Data for this compound in CDCl3
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 1 | ~0.89 | t | 3H | ~6.8 |
| 2, 3, 4, 5 | ~1.29 | m | 8H | - |
| 6 | ~1.64 | p | 2H | ~6.7 |
| 7 | ~4.15 | t | 2H | ~6.7 |
| 9 | ~5.82 | dq | 1H | ~15.6, ~1.7 |
| 10 | ~6.97 | dq | 1H | ~15.6, ~6.9 |
| 11 | ~1.88 | dd | 3H | ~6.9, ~1.7 |
Table 2: Predicted 13C NMR Spectral Data for this compound in CDCl3
| Atom Number | Chemical Shift (δ, ppm) |
| 1 | ~14.0 |
| 2 | ~22.5 |
| 3 | ~31.7 |
| 4 | ~28.9 |
| 5 | ~25.8 |
| 6 | ~28.6 |
| 7 | ~64.4 |
| 8 | ~166.4 |
| 9 | ~122.5 |
| 10 | ~144.8 |
| 11 | ~18.0 |
Spectral Assignment Workflow
The following diagram illustrates the logical workflow for the complete assignment of the 1H and 13C NMR spectra of this compound, utilizing a combination of 1D and 2D NMR experiments.
Caption: Workflow for the NMR spectral assignment of this compound.
Signaling Pathway of Key Correlations
The following diagram illustrates the key correlations observed in 2D NMR experiments that are crucial for the structural confirmation of this compound.
Caption: Key 2D NMR correlations for this compound.
References
Application Notes and Protocols: Heptyl Crotonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Heptyl crotonate, an α,β-unsaturated ester, serves as a versatile and valuable starting material in organic synthesis. Its conjugated system, comprising a carbon-carbon double bond and a carbonyl group, allows for a variety of transformations, making it a key building block for the synthesis of a wide range of organic molecules, including fragrances, flavor compounds, and intermediates for pharmaceuticals. These application notes provide an overview of key reactions involving this compound, complete with detailed experimental protocols and quantitative data.
Michael Addition: Carbon-Carbon Bond Formation
The Michael addition, or conjugate addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds like this compound. This reaction involves the 1,4-addition of a nucleophile to the β-carbon of the ester, leading to the formation of a new carbon-carbon bond. A wide array of nucleophiles, including enolates, amines, and organometallic reagents, can be employed.
The addition of soft carbon nucleophiles like diethyl malonate to crotonates is a classic method for the synthesis of γ-keto esters and their derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Experimental Protocol: Michael Addition of Diethyl Malonate to this compound (Adapted from a similar reaction with crotonaldehyde)
-
Reaction Setup: To a stirred solution of diethyl malonate (1.7 mmol) in 10 mL of dichloromethane (CH₂Cl₂), add a catalytic amount of a suitable base (e.g., sodium ethoxide, 0.1 eq).
-
Addition of this compound: Slowly add this compound (1.7 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 18 hours.
-
Work-up: Quench the reaction by adding 2M HCl. Extract the product with CH₂Cl₂ (2 x 20 mL).
-
Purification: Combine the organic extracts, wash with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| Diethyl Malonate | This compound | Sodium Ethoxide | CH₂Cl₂ | 18 | >90 (expected) |
Table 1: Representative data for the Michael addition of diethyl malonate to an α,β-unsaturated carbonyl compound.
Caption: Workflow for the Michael addition of diethyl malonate to this compound.
Conjugate Addition of Organometallic Reagents
Organometallic reagents, particularly organocuprates (Gilman reagents) and Grignard reagents in the presence of a copper catalyst, are highly effective for the 1,4-addition of alkyl or aryl groups to α,β-unsaturated esters. This method allows for the direct formation of β-substituted esters.
The use of a catalytic amount of a copper salt, such as copper(I) cyanide (CuCN), can direct Grignard reagents to undergo conjugate addition rather than the typical 1,2-addition to the carbonyl group.
Experimental Protocol: Copper-Catalyzed Addition of n-Butylmagnesium Bromide to this compound (Adapted from a protocol for sec-butyl crotonate)
-
Grignard Reagent Preparation: Prepare a solution of n-butylmagnesium bromide (0.22 mole) in anhydrous diethyl ether.
-
Catalyst Addition: Cool the Grignard solution in an ice bath and add copper(I) cyanide (0.004 mole) in one portion with stirring.
-
Substrate Addition: Add a solution of this compound (0.2 mole) in anhydrous diethyl ether dropwise to the reaction mixture over 1-1.5 hours while maintaining the temperature in the ice bath.
-
Reaction Progression: After the addition is complete, stir the mixture in the ice bath for an additional 15 minutes, then allow it to warm to room temperature and stir for another 1-1.5 hours.
-
Work-up: Pour the reaction mixture onto a mixture of ice, concentrated hydrochloric acid (35 mL), and ether (50 mL) with vigorous stirring. Separate the layers and extract the aqueous layer with ether.
-
Purification: Combine the ether layers, wash with sodium bicarbonate solution and then water, and dry over anhydrous sodium sulfate. Remove the ether by distillation and purify the residue by fractional distillation.
| Grignard Reagent | Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
| n-Butylmagnesium Bromide | This compound | CuCN | Diethyl Ether | 2.5-3 | 75-85 (expected) |
Table 2: Expected quantitative data for the copper-catalyzed Grignard addition to this compound.
Caption: Pathway for the copper-catalyzed conjugate addition of a Grignard reagent.
Synthesis of Fragrance Compounds
This compound is a precursor for the synthesis of various fragrance and flavor compounds. A notable example is the synthesis of 2-heptylcyclopentanone, a compound with a floral, jasmine-like scent. This transformation can be achieved through a tandem Michael-Dieckmann condensation reaction.
Synthetic Pathway to 2-Heptylcyclopentanone
A potential synthetic route involves the Michael addition of a suitable nucleophile to this compound to form a δ-keto ester, which can then undergo an intramolecular Dieckmann condensation to form the cyclopentanone ring.
Caption: Synthetic route from this compound to 2-heptylcyclopentanone.
Other Key Transformations
The double bond in this compound can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate for the synthesis of various difunctionalized compounds.
Experimental Protocol: Epoxidation of this compound
-
Reaction Setup: Dissolve this compound (1 mmol) in a suitable solvent such as dichloromethane (10 mL).
-
Reagent Addition: Add m-CPBA (1.1 mmol) portion-wise to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |
| This compound | m-CPBA | CH₂Cl₂ | 0 to RT | >90 (expected) |
Table 3: Expected conditions and yield for the epoxidation of this compound.
The carbon-carbon double bond of this compound can be selectively reduced to yield heptyl butyrate, a compound known for its fruity aroma and use as an insect attractant.[1] Catalytic hydrogenation is a common method for this transformation.
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Catalyst Preparation: In a hydrogenation flask, suspend a catalytic amount of Palladium on carbon (10% Pd/C) in a solvent like ethanol.
-
Substrate Addition: Add a solution of this compound in ethanol to the flask.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Completion: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude heptyl butyrate, which can be further purified by distillation if necessary.
| Substrate | Catalyst | Solvent | Hydrogen Pressure | Product |
| This compound | 10% Pd/C | Ethanol | 1 atm | Heptyl Butyrate |
Table 4: Typical conditions for the catalytic hydrogenation of this compound.
These protocols and application notes highlight the utility of this compound as a versatile starting material in organic synthesis. The ability to undergo a variety of transformations makes it a valuable tool for researchers in academia and industry.
References
Application Notes and Protocols: Heptyl Crotonate in Polymerization Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of heptyl crotonate as a monomer in polymerization studies. Due to the limited direct research on this compound polymerization, the following protocols are adapted from established methods for other alkyl crotonates. These should serve as a robust starting point for experimental design.
Introduction: Challenges and Opportunities in Crotonate Polymerization
Alkyl crotonates, including this compound, are β-substituted α,β-unsaturated esters. This substitution pattern presents significant steric hindrance and the presence of acidic protons on the γ-methyl group, which complicates polymerization.[1] Consequently, conventional free-radical and anionic polymerization methods are generally ineffective for homopolymerizing crotonates.[1][2][3][4]
Despite these challenges, advancements in polymer chemistry have enabled the synthesis of poly(alkyl crotonate)s through specialized techniques. These polymers are of interest due to their potential biodegradability, unique thermal properties, and the possibility of sourcing crotonic acid from biomass.[2][5] This document outlines protocols for three promising methods: Lewis Pair Polymerization, Group Transfer Polymerization, and Radical Copolymerization.
Quantitative Data Summary
| Polymer | Polymerization Method | Number-Average Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Reference |
| Poly(methyl crotonate) | Lewis Pair Polymerization | up to 161 | - | - | [3] |
| Poly(methyl crotonate) | Group Transfer Polymerization | - | Narrow | - | [4][6] |
| Poly(ethyl crotonate) | Group Transfer Polymerization | 56 - 90 | Narrow | 82 - 201 (tacticity dependent) | [4][6] |
| Poly(n-propyl crotonate) | Group Transfer Polymerization | 56 - 90 | Narrow | - | [6] |
| Poly(n-butyl crotonate) | Group Transfer Polymerization | 56 - 90 | Narrow | - | [6] |
| Poly(butyl crotonate-co-MDO) | Radical Copolymerization | - | - | - | [2][5] |
Experimental Protocols
Protocol 1: Lewis Pair Polymerization of this compound
This protocol is adapted from the Lewis Pair Polymerization of methyl crotonate, which has been shown to produce high molecular weight polymers.[1][3] It utilizes a Lewis base (N-heterocyclic carbene) and a Lewis acid (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide), MAD) to activate the monomer.
Materials:
-
This compound (purified by distillation and dried over CaH₂)
-
N-Heterocyclic Carbene (NHC) initiator (e.g., 1,3-Di-tert-butylimidazol-2-ylidene)
-
Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD)
-
Anhydrous toluene
-
Schlenk line and argon or nitrogen gas supply
-
Dry glassware
Procedure:
-
Preparation: All glassware should be flame-dried under vacuum and backfilled with inert gas (argon or nitrogen). All liquid transfers should be performed using gas-tight syringes.
-
Reaction Setup: In a glovebox, add the desired amount of MAD to a Schlenk flask. Outside the glovebox, add anhydrous toluene via syringe.
-
Initiator Addition: In a separate vial inside the glovebox, dissolve the NHC initiator in anhydrous toluene. Add the NHC solution to the reaction flask containing the MAD solution.
-
Monomer Addition: Add the purified this compound monomer to the reaction flask via syringe. The monomer to initiator ratio will determine the target molecular weight.
-
Polymerization: Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Termination and Purification: Once the desired conversion is reached, quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Drying: Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(this compound) using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, and Differential Scanning Calorimetry (DSC) for thermal properties like Tg.
Logical Workflow for Lewis Pair Polymerization
Caption: Workflow for this compound Polymerization via Lewis Pair Catalysis.
Protocol 2: Group Transfer Polymerization (GTP) of this compound
GTP is a living polymerization method that can produce polymers with narrow molecular weight distributions.[4][6] This protocol is adapted from the GTP of other alkyl crotonates using a silyl ketene acetal initiator and a suitable catalyst.
Materials:
-
This compound (purified and dried)
-
Initiator: 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS)
-
Catalyst: Mercury(II) iodide (HgI₂) or Zinc(II) iodide (ZnI₂)
-
Co-catalyst: Iodotrimethylsilane
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk line and argon or nitrogen gas supply
-
Dry glassware
Procedure:
-
Preparation: Follow the same rigorous drying and inert atmosphere procedures as in Protocol 1.
-
Reaction Setup: In a Schlenk flask under inert gas, dissolve the catalyst (e.g., HgI₂) and co-catalyst in anhydrous THF.
-
Monomer and Initiator: In a separate flask, mix the this compound monomer and the silyl ketene acetal initiator.
-
Initiation: Slowly add the monomer/initiator mixture to the catalyst solution at a controlled temperature (e.g., room temperature or below, as lower temperatures can enhance stereocontrol).[4][6]
-
Polymerization: Allow the reaction to proceed with stirring. The polymerization is typically fast. Monitor the reaction via ¹H NMR or by observing the increase in viscosity.
-
Termination: Terminate the polymerization by adding methanol.
-
Purification: Precipitate the polymer in a suitable non-solvent, such as methanol or a methanol/water mixture.
-
Drying and Characterization: Collect the polymer by filtration, dry under vacuum, and characterize as described in Protocol 1.
Experimental Workflow for Group Transfer Polymerization
Caption: Step-by-step workflow for Group Transfer Polymerization of this compound.
Protocol 3: Radical Copolymerization of this compound with 2-Methylene-1,3-dioxepane (MDO)
While this compound is unlikely to homopolymerize via free-radical methods, it can be copolymerized with specific comonomers.[2][5] Copolymerization with a cyclic ketene acetal like MDO is a promising strategy to incorporate crotonate units into a polymer backbone, which can also introduce degradable ester linkages.[2]
Materials:
-
This compound (purified)
-
2-Methylene-1,3-dioxepane (MDO) (synthesized or purchased, and purified)
-
Radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene or bulk polymerization)
-
Schlenk flask, condenser, and inert gas supply
Procedure:
-
Preparation: Purify monomers to remove inhibitors. Prepare the initiator solution if not conducting a bulk polymerization.
-
Reaction Setup: To a Schlenk flask, add this compound, MDO, the initiator, and solvent (if applicable). A 1:1 molar ratio of monomers is a good starting point to promote alternation.[2]
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) under an inert atmosphere.
-
Monitoring: Monitor the copolymerization progress over time by taking samples for ¹H NMR analysis to determine the conversion of both monomers.
-
Work-up: After the desired time or conversion, cool the reaction to room temperature. If in solution, concentrate the mixture.
-
Purification: Precipitate the copolymer in a non-solvent (e.g., cold methanol or hexane). Repeat the dissolution-precipitation cycle if necessary to remove unreacted monomers.
-
Drying and Characterization: Dry the copolymer under vacuum and characterize its composition (NMR), molecular weight (GPC), and thermal properties (DSC).
Logical Relationship for Radical Copolymerization
References
- 1. researchgate.net [researchgate.net]
- 2. Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application of Heptyl Crotonate in Fragrance Microencapsulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl crotonate is a fragrance ingredient known for its fruity, wine-like aroma. However, its volatility can lead to a short-lived scent experience in various consumer products. Microencapsulation offers a solution by enclosing the fragrance in a protective shell, enabling controlled release and enhanced stability. This document provides detailed application notes and experimental protocols for the microencapsulation of this compound, focusing on polyurea-based capsules formed by interfacial polymerization. The methodologies and data presented are based on established principles for encapsulating lipophilic fragrance molecules and can be adapted for specific research and development needs.
Data Presentation
Table 1: Representative Microcapsule Characteristics
| Parameter | Typical Value | Method of Analysis |
| Mean Particle Size | 10 - 50 µm | Laser Diffraction |
| Shell Thickness | 100 - 500 nm | Scanning Electron Microscopy (SEM) |
| Fragrance Loading | 20 - 40% (w/w) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Encapsulation Efficiency | 85 - 95% | Solvent Extraction followed by GC-MS |
Table 2: Representative Fragrance Release Profile
| Time (hours) | Cumulative Release (%) - Diffusion | Cumulative Release (%) - Friction-Activated |
| 1 | 5 | 30 |
| 6 | 15 | 50 |
| 24 | 30 | 75 |
| 48 | 45 | 85 |
| 72 | 60 | 90 |
Experimental Protocols
Protocol 1: Microencapsulation of this compound via Interfacial Polymerization
This protocol details the formation of polyurea microcapsules containing this compound. The process involves creating an oil-in-water emulsion and then initiating polymerization at the oil-water interface.
Materials:
-
This compound (fragrance core)
-
Toluene diisocyanate (TDI) or other suitable polyisocyanate (oil-soluble monomer)
-
Diethylenetriamine (DETA) or other suitable polyamine (water-soluble monomer)
-
Polyvinyl alcohol (PVA) or other suitable surfactant (emulsifier)
-
Deionized water
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
Equipment:
-
High-shear homogenizer
-
Magnetic stirrer and stir bar
-
pH meter
-
Beakers and other standard laboratory glassware
-
Optical microscope
-
Scanning Electron Microscope (SEM) for characterization
Procedure:
-
Oil Phase Preparation:
-
In a beaker, dissolve the oil-soluble monomer (e.g., TDI) in the this compound core material. A typical ratio is 1:10 to 1:20 (monomer to core).
-
-
Aqueous Phase Preparation:
-
In a separate beaker, dissolve the emulsifier (e.g., PVA) in deionized water to create a 1-5% (w/v) solution. Heat gently if necessary to aid dissolution, then cool to room temperature.
-
-
Emulsification:
-
Add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at a speed of 3000-8000 rpm for 10-30 minutes. The homogenization speed and time will influence the final particle size of the microcapsules.
-
-
Polymerization:
-
While continuing to stir the emulsion at a moderate speed, add the water-soluble monomer (e.g., DETA) dropwise to the emulsion.
-
Adjust the pH of the emulsion to the optimal range for the polymerization reaction (typically pH 8-10) using sodium hydroxide.
-
Allow the polymerization reaction to proceed for 2-4 hours at a controlled temperature (e.g., 50-70°C).
-
-
Curing and Neutralization:
-
After the polymerization is complete, allow the microcapsule slurry to cool to room temperature.
-
Neutralize the slurry to pH 7 using hydrochloric acid.
-
Continue stirring for another 30-60 minutes to ensure the completion of the curing process.
-
-
Washing and Collection:
-
The resulting microcapsule slurry can be used as is or the microcapsules can be isolated by filtration or centrifugation.
-
Wash the isolated microcapsules with deionized water to remove any unreacted monomers and excess emulsifier.
-
The microcapsules can then be dried (e.g., by spray drying or freeze drying) or kept as a slurry.
-
Protocol 2: Characterization of this compound Microcapsules
1. Particle Size and Morphology Analysis:
-
Method: Use a laser diffraction particle size analyzer to determine the mean particle size and size distribution.
-
Method: Employ Scanning Electron Microscopy (SEM) to visualize the surface morphology and shell structure of the microcapsules. Samples for SEM should be appropriately dried and sputter-coated with a conductive material (e.g., gold).
2. Encapsulation Efficiency and Fragrance Loading:
-
Method:
-
Accurately weigh a known amount of dried microcapsules.
-
Crush the microcapsules in a known volume of a suitable solvent (e.g., ethanol or hexane) to extract the this compound.
-
Analyze the concentration of this compound in the solvent using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculate the fragrance loading and encapsulation efficiency using the following formulas:
-
Fragrance Loading (%) = (Mass of encapsulated this compound / Total mass of microcapsules) x 100
-
Encapsulation Efficiency (%) = (Mass of encapsulated this compound / Initial mass of this compound used) x 100
-
-
3. Fragrance Release Profile:
-
Method (Diffusion-based):
-
Disperse a known amount of microcapsules in a sealed container with a suitable collection medium (e.g., a silicone membrane or a controlled airflow system).
-
At predetermined time intervals, sample the collection medium and analyze the amount of released this compound using GC-MS.
-
Plot the cumulative release of this compound as a function of time.
-
-
Method (Friction-activated):
-
Apply a known amount of microcapsules onto a substrate (e.g., fabric).
-
Subject the substrate to a controlled rubbing or mechanical stress.
-
Measure the amount of fragrance released immediately after friction and at subsequent time points using headspace GC-MS or a trained sensory panel.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound microencapsulation.
Caption: Mechanisms of fragrance release from microcapsules.
Heptyl Crotonate in the Synthesis of Fine Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptyl crotonate, an ester of crotonic acid and heptanol, serves as a versatile building block in the synthesis of a variety of fine chemicals. Its reactivity, primarily centered around the α,β-unsaturated carbonyl system, allows for the introduction of complex functionalities through conjugate addition reactions. This document provides an overview of its applications, particularly in the synthesis of flavor and fragrance compounds and as an intermediate for more complex molecules. Detailed experimental protocols, based on established methodologies for analogous alkyl crotonates, are provided to guide researchers in its practical use.
Introduction
Alkyl crotonates are valuable intermediates in organic synthesis due to the presence of a reactive Michael acceptor system. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. This reactivity is harnessed in the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. While specific literature on this compound is limited, its chemical behavior can be confidently extrapolated from its lower alkyl chain analogues, such as ethyl and butyl crotonate. The heptyl group, being a longer alkyl chain, can impart increased lipophilicity to the target molecules, a desirable property in applications such as fragrances and certain pharmaceutical intermediates.
Applications in Fine Chemical Synthesis
The primary application of this compound in fine chemical synthesis lies in its use as a Michael acceptor in conjugate addition reactions . This reaction allows for the formation of a wide array of β-functionalized carbonyl compounds.
Synthesis of Flavor and Fragrance Compounds
The synthesis of esters is a fundamental approach in creating artificial scents and flavors. While this compound itself possesses a characteristic odor, its true value in this industry lies in its role as a precursor. Through conjugate addition reactions, the core structure of this compound can be elaborated to produce more complex molecules with desirable olfactory properties. For instance, the addition of organometallic reagents or enolates can lead to the synthesis of keto-esters, which are often found in fruity and floral scents.
Intermediates for Pharmaceutical and Agrochemical Synthesis
The 1,5-dicarbonyl moiety, which can be generated from the Michael addition product of a crotonate ester, is a key structural motif in many biologically active molecules. By carefully selecting the nucleophile, a diverse range of functionalities can be introduced, paving the way for the synthesis of complex heterocyclic systems and other scaffolds relevant to drug discovery and agrochemical development.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in synthesis. These are based on well-established procedures for other alkyl crotonates and should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for the Michael Addition of a Thiol to this compound
This protocol describes the conjugate addition of a thiol to this compound, a common transformation for the synthesis of β-thioethers, which are valuable intermediates.
Materials:
-
This compound (1 equivalent)
-
Thiol (e.g., thiophenol, 1.1 equivalents)
-
Base (e.g., triethylamine, 1.2 equivalents)
-
Solvent (e.g., Tetrahydrofuran (THF), anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-thioether ester.
Quantitative Data (Representative):
The following table provides representative data for a Michael addition reaction with an alkyl crotonate. Actual yields and purities will vary depending on the specific reactants and conditions used.
| Reactant 1 | Reactant 2 (Nucleophile) | Product | Yield (%) | Purity (%) |
| This compound | Thiophenol | Heptyl 3-(phenylthio)butanoate | 85-95 | >95 |
| This compound | Diethyl malonate | Diethyl 2-(3-oxooctan-2-yl)malonate | 70-85 | >95 |
Visualizations
Logical Relationship: Michael Addition Reaction
The following diagram illustrates the general mechanism of a Michael addition reaction, a key transformation involving this compound.
Caption: General mechanism of the Michael addition reaction.
Experimental Workflow: Synthesis and Purification
The diagram below outlines a typical experimental workflow for the synthesis of a fine chemical using this compound.
Caption: Workflow for synthesis and purification.
Conclusion
This compound is a valuable, albeit less commonly cited, starting material for the synthesis of fine chemicals. Its utility is primarily derived from its ability to participate in conjugate addition reactions, providing access to a wide range of functionalized molecules. The protocols and workflows presented here, based on the well-understood chemistry of alkyl crotonates, offer a solid foundation for researchers to explore the potential of this compound in their synthetic endeavors. Further research into the specific applications of this compound is warranted to fully elucidate its potential in the fields of fragrance, pharmaceutical, and agrochemical development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Long-Chain Alkyl Esters
Welcome to the technical support center for the synthesis of long-chain alkyl esters. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during their experiments.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the synthesis of long-chain alkyl esters.
Guide 1: Low or No Product Yield in Fischer-Speier Esterification
Problem: You are performing a Fischer-Speier esterification of a long-chain fatty acid with an alcohol, but you are observing a low yield or no formation of the desired long-chain alkyl ester.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution | Expected Outcome |
| Incomplete Reaction | Fischer-Speier esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, thus limiting the product yield.[1] | 1. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. 2. Use Excess Alcohol: Employing the alcohol as the solvent or in large excess can shift the equilibrium towards the product side according to Le Chatelier's principle.[2] 3. Increase Reaction Time: Long-chain fatty acids can be sterically hindered, requiring longer reaction times for complete conversion. Typical reaction times can vary from 1-10 hours.[1] | Increased conversion of the fatty acid to the corresponding ester, leading to a higher yield. |
| Catalyst Inactivity | The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in insufficient quantity. | 1. Use a Fresh or Anhydrous Catalyst: Ensure the acid catalyst is of high purity and anhydrous. 2. Optimize Catalyst Loading: The optimal amount of catalyst can vary. Start with a catalytic amount (e.g., 1-5 mol%) and optimize as needed. | Enhanced reaction rate and improved yield. |
| Steric Hindrance | Both the long-chain fatty acid and the alcohol can be sterically bulky, slowing down the reaction rate. | 1. Increase Reaction Temperature: Refluxing the reaction mixture at a higher temperature can provide the necessary activation energy to overcome steric hindrance.[2] 2. Choose a Less Hindered Alcohol: If possible, using a less sterically hindered alcohol can improve the reaction rate. | Faster reaction kinetics and a higher likelihood of reaching equilibrium in a reasonable timeframe. |
| Side Reactions | Tertiary alcohols are prone to elimination reactions under acidic conditions, leading to the formation of alkenes instead of esters.[1] | Use primary or secondary alcohols for Fischer-Speier esterification.[1] | Formation of the desired ester product without competing side reactions. |
Experimental Workflow for Troubleshooting Low Yield in Fischer-Speier Esterification:
References
Minimizing side reactions in crotonate esterification
Welcome to the technical support center for crotonate esterification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize their esterification processes.
Frequently Asked Questions (FAQs)
Q1: My crotonate esterification reaction has a low yield and is producing a significant amount of solid polymer. What is causing this and how can I prevent it?
A1: Polymerization is the most common side reaction in crotonate esterification. The α,β-unsaturated nature of the crotonate molecule makes it susceptible to Michael addition, which can initiate polymerization, especially under acidic conditions or at elevated temperatures.
Troubleshooting Steps:
-
Add a Polymerization Inhibitor: The addition of a radical scavenger is highly effective. Hydroquinone or phenothiazine can be used at a low concentration (e.g., 0.1-0.2 vol%) to prevent polymerization without significantly impacting the esterification reaction.
-
Lower the Reaction Temperature: Higher temperatures accelerate both the desired esterification and the undesired polymerization. If possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choose a Milder Catalyst: Strong mineral acids like sulfuric acid can promote polymerization. Consider using a solid acid catalyst (e.g., Amberlyst-15) or an enzymatic catalyst (e.g., Lipase), which offer milder reaction conditions and can be easily removed from the reaction mixture.
Q2: I'm observing an isomeric impurity in my final product. What is it and how can it be minimized?
A2: The most likely isomeric impurity is the cis (or Z) isomer of your target trans (or E) crotonate ester. Crotonic acid is most stable in its trans configuration. However, the double bond can isomerize, particularly when heated. This isomerization can be promoted by certain catalysts and reaction conditions.
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid unnecessarily high temperatures, as heat can provide the energy needed to overcome the rotational barrier of the double bond, leading to the formation of the less stable cis isomer.
-
Select an Appropriate Catalyst: While strong acids are effective for esterification, they can sometimes facilitate isomerization. If cis/trans purity is critical, exploring enzymatic catalysts may be beneficial as their specificity can help preserve the stereochemistry of the substrate.
-
Optimize Reaction Time: Prolonged exposure to reaction conditions, even at moderate temperatures, can increase the likelihood of isomerization. Monitor the reaction progress and stop it as soon as the desired conversion is reached.
Q3: Which type of catalyst is best for achieving high yield and purity in crotonate esterification?
A3: The "best" catalyst depends on the specific requirements of your synthesis, such as scale, purity requirements, and cost. Here is a comparison of common catalyst types:
| Catalyst Type | Typical Yield | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 70-87% | Low cost, high reaction rate. | Corrosive, difficult to remove from product, can promote polymerization and other side reactions.[1] |
| Solid Acid (e.g., Amberlyst-15) | ~78-97% (for similar esters) | Easily filtered out (recyclable), reduces downstream processing, milder conditions can reduce side reactions.[2][3] | Higher initial cost, potential for mass transfer limitations. |
| Enzymatic (e.g., Lipase) | >90% (for similar esters) | High selectivity (can prevent isomerization), mild reaction conditions (room temp.), environmentally friendly.[4][[“]] | Higher cost, slower reaction rates, requires specific solvent systems (often non-aqueous). |
Note: Yields are highly dependent on the specific alcohol, reaction conditions, and substrate. The yields cited for Amberlyst-15 and Lipase are for analogous esterification reactions and represent typical performance.
Experimental Protocols
Protocol 1: Esterification using a Solid Acid Catalyst (Amberlyst-15)
This protocol describes a general procedure for the esterification of crotonic acid with an alcohol using the recyclable solid acid catalyst Amberlyst-15.
Materials:
-
Crotonic acid
-
Alcohol (e.g., ethanol, butanol)
-
Amberlyst-15 resin (dried)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Anhydrous solvent (e.g., toluene or cyclohexane)
-
Reaction flask equipped with a magnetic stirrer, condenser, and a Dean-Stark trap or setup for water removal.
Procedure:
-
Catalyst Preparation: Dry the Amberlyst-15 resin in an oven at 80-100°C for at least 4 hours to remove moisture.
-
Reaction Setup: To the reaction flask, add crotonic acid, the alcohol (a 1.5 to 3-fold molar excess is recommended), the dried Amberlyst-15 catalyst (typically 5-10 wt% relative to the crotonic acid), and the polymerization inhibitor (e.g., 0.1 wt%).
-
Solvent Addition: Add a suitable solvent capable of forming an azeotrope with water (e.g., toluene) to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by analyzing aliquots using techniques like GC, TLC, or NMR.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with solvent, dried, and stored for reuse.
-
Purification: Wash the filtrate with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted crotonic acid, followed by a brine wash. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude ester can be further purified by distillation if necessary.
Visual Guides
Reaction and Troubleshooting Workflow
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common experimental issues.
Caption: Desired esterification pathway and major side reactions.
Caption: Troubleshooting workflow for common esterification issues.
References
- 1. US3024263A - Process for the preparation of anhydrous ethyl sulfuric acid - Google Patents [patents.google.com]
- 2. Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Biodiesel Production by Lipase-Catalyzed in Situ Transesterification of Rapeseed Oil Containing a High Free Fatty Acid Content with Ethanol in Diesel Fuel Media [mdpi.com]
- 5. consensus.app [consensus.app]
Technical Support Center: Optimizing Catalyst for Heptyl Crotonate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Heptyl crotonate.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1][2] | - Increase Reaction Time: Allow the reaction to proceed for a longer duration to reach equilibrium. - Increase Temperature: Carefully increase the reaction temperature to enhance the reaction rate. Note that excessively high temperatures can lead to side reactions. - Use Excess Heptanol: Employing an excess of the alcohol can shift the equilibrium towards the product side.[1] - Water Removal: Use a Dean-Stark apparatus to continuously remove water, a byproduct of the reaction, which will drive the equilibrium towards the formation of the ester.[2] |
| Catalyst Inactivity: The acid catalyst may be old, deactivated, or insufficient. | - Use Fresh Catalyst: Ensure the acid catalyst (e.g., sulfuric acid, Amberlyst-15) is fresh and active. - Increase Catalyst Loading: Incrementally increase the amount of catalyst. Refer to the table below for typical catalyst loading ranges. | |
| Insufficient Mixing: Poor mixing can lead to a heterogeneous reaction mixture and slow reaction rates. | - Increase Stirring Speed: Ensure vigorous stirring to maintain a homogenous reaction mixture. | |
| Formation of Byproducts (e.g., Polymers) | Polymerization of Crotonic Acid: As an α,β-unsaturated carboxylic acid, crotonic acid can undergo polymerization, especially at elevated temperatures.[3] | - Use a Polymerization Inhibitor: Add a small amount of an inhibitor like hydroquinone to the reaction mixture to prevent polymerization.[3] - Control Temperature: Avoid excessively high reaction temperatures. |
| Difficult Product Isolation/Purification | Emulsion Formation during Workup: The presence of unreacted carboxylic acid and catalyst can lead to emulsion formation during aqueous extraction. | - Neutralize the Catalyst: After the reaction, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before extraction. - Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions. |
| Incomplete Separation of Layers: | - Allow Sufficient Time for Separation: Give the layers adequate time to separate in the separatory funnel. - Use a Centrifuge: For persistent emulsions, centrifugation can aid in layer separation. | |
| Inconsistent Results | Variability in Reagent Quality: The purity of crotonic acid, heptanol, and the catalyst can affect the reaction outcome. | - Use High-Purity Reagents: Ensure all starting materials are of high purity and are properly stored. - Dry Solvents/Reagents: If applicable, use anhydrous solvents and reagents, as water can inhibit the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of catalyst for this compound synthesis?
A1: Both homogeneous and heterogeneous acid catalysts can be used. Concentrated sulfuric acid is a common and effective homogeneous catalyst.[3] Heterogeneous catalysts like Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, offer the advantage of easy separation and reusability.
Q2: How can I drive the Fischer esterification reaction to completion?
A2: The Fischer esterification is an equilibrium-limited reaction. To favor the formation of this compound, you can:
-
Use a molar excess of 1-heptanol.[1]
-
Remove the water byproduct as it is formed, typically by using a Dean-Stark apparatus with a suitable solvent like toluene.[2]
Q3: What is the optimal temperature for the synthesis of this compound?
A3: The optimal temperature will depend on the catalyst and solvent used. Generally, the reaction is carried out at the reflux temperature of the solvent. For a reaction using toluene and a Dean-Stark trap, the temperature will be around the boiling point of the toluene-water azeotrope. It is important to control the temperature to avoid potential side reactions like the polymerization of crotonic acid.[3]
Q4: I am observing the formation of a solid mass in my reaction flask. What could this be?
A4: This is likely due to the polymerization of crotonic acid, which is an α,β-unsaturated carboxylic acid. To prevent this, it is recommended to add a polymerization inhibitor, such as hydroquinone, to the reaction mixture at the beginning of the experiment.[3]
Q5: How do I remove the acid catalyst after the reaction is complete?
A5: If you are using a homogeneous catalyst like sulfuric acid, you can neutralize it by washing the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. If you are using a heterogeneous catalyst like Amberlyst-15, it can be simply filtered off from the reaction mixture.
Quantitative Data on Catalyst Performance
The following table summarizes typical reaction conditions and outcomes for the synthesis of alkyl crotonates using different catalysts. Please note that the optimal conditions for this compound may vary.
| Catalyst | Catalyst Loading (wt% of reactants) | Reactant Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Sulfuric Acid | 1-5 | 1:1 to 1:3 | 120-140 | 2-6 | >90 | [3] |
| Amberlyst-15 | 5-15 | 1:2 to 1:5 | 80-120 | 4-24 | 85-95 | General esterification data |
Experimental Protocols
Protocol 1: this compound Synthesis using Sulfuric Acid with Dean-Stark Trap
This protocol is based on the principles of Fischer esterification for similar esters.[2][3]
Materials:
-
Crotonic acid (1.0 eq)
-
1-Heptanol (1.5 eq)
-
Concentrated Sulfuric Acid (0.05 eq)
-
Toluene (as solvent)
-
Hydroquinone (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add crotonic acid, 1-heptanol, toluene, and a catalytic amount of hydroquinone.
-
Assemble the Dean-Stark apparatus and a condenser on top of the flask.
-
Begin stirring and gently heat the mixture to reflux.
-
Carefully add concentrated sulfuric acid dropwise to the reaction mixture.
-
Continue refluxing and observe the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete when water is no longer being collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Protocol 2: this compound Synthesis using Amberlyst-15
This protocol utilizes a solid acid catalyst for easier workup.
Materials:
-
Crotonic acid (1.0 eq)
-
1-Heptanol (2.0 eq)
-
Amberlyst-15 (10 wt% of crotonic acid)
-
Hydroquinone (catalytic amount)
-
Toluene (as solvent)
-
Round-bottom flask
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add crotonic acid, 1-heptanol, Amberlyst-15, toluene, and a catalytic amount of hydroquinone.
-
Attach a condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with toluene, dried, and potentially reused.
-
The filtrate can be washed with saturated sodium bicarbonate solution and brine to remove any unreacted crotonic acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Stability and Degradation of Unsaturated Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unsaturated esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for unsaturated esters?
Unsaturated esters are susceptible to three main degradation pathways:
-
Hydrolysis: The ester bond is cleaved by water, a reaction that can be catalyzed by either acids or bases, to form a carboxylic acid and an alcohol.[1][2] Basic hydrolysis, also known as saponification, is typically an irreversible reaction.[1][2]
-
Oxidation: The double bonds in the unsaturated chain are prone to oxidation. This process can be initiated by factors like heat, light, and the presence of metal ions.[3] It often proceeds via a free radical mechanism, leading to the formation of hydroperoxides, which can further break down into a complex mixture of smaller, often volatile, compounds.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and isomerization of the double bonds.[4]
Q2: What are the typical conditions for forcing the degradation of unsaturated esters in stability studies?
Forced degradation studies, or stress testing, are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[5] Typical stress conditions for unsaturated esters include:
-
Acidic Hydrolysis: Heating the ester in a dilute acid solution (e.g., 0.1 M to 1 M HCl or H₂SO₄).[5]
-
Basic Hydrolysis: Heating the ester in a dilute basic solution (e.g., 0.1 M to 1 M NaOH or KOH).[5]
-
Oxidative Degradation: Exposing the ester to an oxidizing agent, such as hydrogen peroxide (e.g., 0.1% to 3% H₂O₂), at room temperature.[5]
-
Thermal Degradation: Heating the sample at elevated temperatures (e.g., 40°C to 80°C).[5]
-
Photodegradation: Exposing the sample to a controlled light source that provides both UV and visible light, with a total exposure of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.[5]
Q3: How can I prevent the degradation of my unsaturated ester-containing formulation?
Several strategies can be employed to enhance the stability of formulations containing unsaturated esters:
-
Control of pH: Maintaining the pH of the formulation in a range where the hydrolysis rate is minimal.
-
Exclusion of Oxygen: Packaging the product in an inert atmosphere (e.g., nitrogen) and using oxygen-impermeable containers can minimize oxidation.
-
Use of Antioxidants: Incorporating antioxidants can inhibit the free radical chain reactions of oxidation.[6] Common antioxidants include phenolic compounds.[6]
-
Use of Chelating Agents: Adding chelating agents like EDTA can bind metal ions that catalyze oxidation.[6]
-
Light Protection: Using opaque or UV-protective packaging can prevent photodegradation.
-
Appropriate Excipient Selection: Care must be taken to select excipients that are compatible with the unsaturated ester and do not promote degradation.[4][7][8][9] For instance, some excipients may contain reactive impurities or have high water activity, which can accelerate hydrolysis or oxidation.[4][]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase; Column overload. | Check and adjust the mobile phase pH. Use a column with a different stationary phase. Reduce the injection volume or sample concentration. |
| Ghost Peaks | Carryover from a previous injection; Contamination in the mobile phase or system. | Run a blank gradient to check for carryover. Flush the column and system with a strong solvent. Prepare fresh mobile phase. |
| Baseline Drift | Column temperature fluctuations; Mobile phase composition changing over time. | Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and stable. |
| Irreproducible Retention Times | Inconsistent mobile phase preparation; Column degradation. | Prepare fresh mobile phase carefully. Check the column performance with a standard and replace if necessary. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Multiple Peaks for a Single Analyte | Incomplete derivatization; Formation of derivatization artifacts.[6][11][12] | Optimize derivatization conditions (time, temperature, reagent concentration).[1] Use a different derivatization reagent. Check for and eliminate sources of moisture.[13] |
| Peak Tailing for Fatty Acid Methyl Esters (FAMEs) | Interaction of the polar carboxyl group with the column. | Ensure complete derivatization to the less polar FAME. Use a column specifically designed for FAME analysis. |
| Poor Sensitivity | Degradation of the analyte in the injector port; Matrix effects. | Optimize the injector temperature. Use a liner with glass wool to trap non-volatile matrix components. Perform a sample cleanup procedure before analysis. |
| Contamination in the Spectrum | Column bleed; Contamination from septa or vials. | Condition the column according to the manufacturer's instructions. Use high-quality septa and vials. Run a blank to identify the source of contamination. |
Formulation Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Development of Off-Odors or Discoloration | Oxidative degradation of the unsaturated ester.[9][14] | Add an appropriate antioxidant to the formulation.[6] Use packaging that limits oxygen exposure. Store the product at a lower temperature. |
| Phase Separation or Precipitation in Liquid Formulations | Hydrolysis of the ester leading to the formation of less soluble carboxylic acids. | Adjust the pH of the formulation to a range where hydrolysis is minimized. Consider using a co-solvent to improve the solubility of potential degradants. |
| Loss of Potency Over Time | Chemical degradation of the active unsaturated ester. | Conduct a thorough forced degradation study to identify the primary degradation pathway. Reformulate with stabilizing excipients (e.g., antioxidants, chelating agents).[6] Optimize storage conditions (temperature, light, humidity). |
| Incompatibility with Excipients | Chemical reaction between the unsaturated ester and an excipient.[4][7][8][9] | Perform drug-excipient compatibility studies using techniques like DSC, FTIR, and HPLC.[9] Replace the incompatible excipient with a more inert alternative. |
Data Presentation
Table 1: Relative Hydrolysis Rates of Selected Esters
| Ester | Relative Rate of Alkaline Hydrolysis |
| Ethyl Acetate | 1.00 |
| Methyl Acetate | 2.04 |
| Isopropyl Acetate | 0.26 |
| Unsaturated esters generally show enhanced hydrolysis rates compared to their saturated counterparts, especially when the unsaturation is not conjugated with the carbonyl group.[11] |
Table 2: Photodegradation of Phthalate Esters in a UV System
| Phthalate Ester | Initial Concentration (mg/L) | Removal Efficiency after 300 min (%) | Key Byproduct |
| Dimethyl Phthalate (DMP) | 6 | ~40 | Alkyl-o-hydroxybenzoate |
| Diethyl Phthalate (DEP) | 6 | ~50 | Alkyl-o-hydroxybenzoate |
| Dibutyl Phthalate (DBP) | 4.128 | ~70 | Butyl benzoate, Benzoic acid |
| Data adapted from a study on the photodegradation of typical phthalic acid esters. The removal efficiency is influenced by the length of the aliphatic chain.[4] |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Objective: To evaluate the stability of an unsaturated ester to acid and base-catalyzed hydrolysis.
-
Materials:
-
Unsaturated ester sample
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with a suitable column and detector
-
-
Procedure:
-
Prepare a stock solution of the unsaturated ester in a suitable solvent (e.g., methanol).
-
For acid hydrolysis, add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl.
-
For basic hydrolysis, add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH.
-
Prepare a control sample by diluting the stock solution with water.
-
Incubate all three solutions in a water bath at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of the remaining unsaturated ester and the formation of any degradation products.
-
Protocol 2: Oxidative Degradation Study
-
Objective: To assess the susceptibility of an unsaturated ester to oxidation.
-
Materials:
-
Unsaturated ester sample
-
3% Hydrogen Peroxide (H₂O₂) solution
-
HPLC grade water and methanol
-
HPLC system
-
-
Procedure:
-
Prepare a stock solution of the unsaturated ester in methanol.
-
Add a known volume of the stock solution to a volumetric flask and dilute with a 3% H₂O₂ solution.
-
Prepare a control sample by diluting the stock solution with water.
-
Keep both solutions at room temperature for a specified period (e.g., 24 hours), protected from light.
-
At specified time points, withdraw an aliquot from each solution.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to quantify the parent compound and any oxidation products.
-
Visualizations
Caption: General pathway for the hydrolysis of an unsaturated ester.
Caption: A typical experimental workflow for a forced degradation study.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Trans unsaturated fatty acids are less oxidizable than cis unsaturated fatty acids and protect endogenous lipids from oxidation in lipoproteins and lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. google.com [google.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 9. ijbpas.com [ijbpas.com]
- 11. researchgate.net [researchgate.net]
- 12. [Inhibition of oxidation of unsaturated fatty acid methyl esters by essential oils] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatization techniques for free fatty acids by GC [restek.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Isomer Separation in Crotonate Synthesis
Welcome to the technical support center for isomer separation in the synthesis of crotonates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of crotonate isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating E/Z isomers of crotonates?
A1: The primary methods for separating E/Z isomers of crotonates include:
-
Flash Chromatography: A widely used technique in research labs for its efficiency in separating moderately polar compounds.
-
High-Performance Liquid Chromatography (HPLC): Offers higher resolution for separating isomers that are difficult to resolve by other methods.
-
Gas Chromatography (GC): Suitable for volatile crotonate esters like methyl and ethyl crotonate.
-
Fractional Distillation: Can be effective if there is a sufficient difference in the boiling points of the isomers.
-
Crystallization: A useful method for purifying solid crotonic acid, often relying on differences in solubility between isomers.
Q2: How can I determine the isomeric ratio of my crotonate sample?
A2: The most common and reliable method for determining the isomeric ratio of crotonates is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy .[1][2] The vinyl protons of the E and Z isomers resonate at distinct chemical shifts, allowing for quantification by integrating the respective signals. For example, in ethyl crotonate, the vinyl protons of the E and Z isomers appear at different parts of the spectrum, and the ratio of the integrals of these peaks corresponds to the isomeric ratio.[1]
Q3: Are there any specialized techniques for difficult-to-separate crotonate isomers?
A3: Yes, for challenging separations, argentation chromatography can be employed. This technique uses silica gel impregnated with silver nitrate. The silver ions interact differently with the π-bonds of the E and Z isomers, often leading to enhanced separation.[3][4][5][6]
Troubleshooting Guides
Flash Chromatography
Q: I am having trouble getting good separation of my ethyl crotonate isomers using flash chromatography. What solvent system should I use?
A: A good starting point for separating ethyl crotonate isomers is a hexane/ethyl acetate solvent system.[7][8][9] You can begin with a low polarity mobile phase, such as 5% ethyl acetate in hexane, and gradually increase the polarity (gradient elution).[7][10] For optimizing the separation, it is recommended to first run a thin-layer chromatography (TLC) to determine the optimal solvent ratio that gives a good separation of the spots corresponding to the isomers.[10][11]
Workflow for Developing a Flash Chromatography Method:
References
- 1. magritek.com [magritek.com]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. sorbtech.com [sorbtech.com]
- 11. biotage.com [biotage.com]
Technical Support Center: Fischer Esterification of Long-Chain Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Fischer esterification for long-chain alcohols.
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer esterification of long-chain alcohols, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction has been refluxing for hours, but the yield of my long-chain ester is very low. What are the likely causes and how can I fix this?
A1: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction.[1][2] Several factors could be at play:
-
Insufficient Water Removal: The water produced as a byproduct can shift the equilibrium back towards the reactants, limiting your yield.[1][2][3]
-
Inadequate Catalyst Activity or Concentration: The acid catalyst is crucial for protonating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
-
Solution: Ensure you are using a sufficient amount of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4] For long-chain substrates, TsOH can be advantageous due to its better solubility in less polar solvents.[7] Consider using a newer, highly active solid-supported catalyst which can also simplify purification.[8]
-
-
Sub-optimal Reactant Ratio: To favor the formation of the ester, a large excess of one reactant is typically used.[9]
-
Solution: Since long-chain alcohols can be expensive, it is often more practical to use an excess of the carboxylic acid. The unreacted acid can be easily removed during workup by washing with a basic solution (e.g., sodium bicarbonate).
-
-
Steric Hindrance: Long-chain alcohols, particularly if they are secondary or branched, can be sterically hindered, slowing down the reaction rate.
-
Solution: Increase the reaction time and ensure efficient heating and stirring. In cases of severe steric hindrance, alternative esterification methods might be necessary.
-
Q2: I'm using a Dean-Stark trap, but water is not collecting as expected, and my yield is still poor. What's wrong?
A2: Several issues can arise when using a Dean-Stark apparatus:
-
Incorrect Solvent: The solvent used must form an azeotrope with water and have a boiling point suitable for the reaction temperature. Toluene is a common choice.[4]
-
Leaky Apparatus: Ensure all joints in your glassware are properly sealed to prevent the escape of vapors.
-
Insufficient Heating: The reaction mixture must be heated to a vigorous reflux to ensure the azeotrope of the solvent and water distills into the trap.
-
Co-distillation of Reactants: If your long-chain alcohol has a boiling point close to that of the azeotrope, it may co-distill with the water, reducing its concentration in the reaction flask. Monitor the composition of the distillate if possible.
Q3: After workup, my product is contaminated with unreacted long-chain alcohol. How can I improve the purification?
A3: Separating a long-chain ester from its corresponding long-chain alcohol can be challenging due to their similar physical properties.
-
Drive the Reaction to Completion: The most effective strategy is to ensure all the limiting reactant (in this case, the alcohol) is consumed. Use an excess of the carboxylic acid and an efficient water removal method.
-
Chromatography: If unreacted alcohol remains, column chromatography is often the most effective purification method. The choice of solvent system will depend on the specific polarity of your ester and alcohol.
-
Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure (vacuum distillation) can be used to separate the ester from the higher-boiling alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the esterification of long-chain alcohols?
A1: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used and effective catalysts.[4] TsOH is often preferred for reactions with long-chain, less polar substrates as it is more soluble in organic solvents like toluene.[7] Solid-supported acid catalysts, such as sulfonic acid-functionalized silica, are also showing great promise, offering high yields and easier separation from the reaction mixture.[8]
Q2: How much excess of one reactant should I use?
A2: Using a significant excess of one reactant can effectively drive the equilibrium towards the product. A 10-fold excess of the alcohol has been shown to increase yields to over 95%.[9] However, for expensive long-chain alcohols, using a 1.5 to 2-fold excess of the more readily available carboxylic acid is a common and effective strategy.
Q3: Can I use molecular sieves instead of a Dean-Stark trap?
A3: Yes, molecular sieves (typically 3Å or 4Å) can be an effective alternative for removing water, especially for smaller-scale reactions where setting up a Dean-Stark apparatus may be cumbersome.[5] Ensure the sieves are properly activated (dried in an oven) before use.
Q4: What are typical reaction times and temperatures for the esterification of long-chain alcohols?
A4: Reaction times can vary widely, from a few hours to over 24 hours, depending on the specific substrates, catalyst, and temperature.[4] The reaction is typically carried out at the reflux temperature of the solvent used. For example, with toluene as the solvent, the reaction temperature will be around 110°C.[4]
Data Presentation
Table 1: Comparison of Catalysts for the Esterification of Lauric Acid with Methanol
| Catalyst | Reaction Time (min) | Yield (%) | Reference |
| Sulfonic Acid-Functionalized Silica (HO-SAS) | 30 | 58 | [8] |
| Sulfonic Acid-Functionalized Silica (HO-SAS) | 180 | >99 | [8] |
| Sulfonic Acid-Functionalized Silica (SAS, no hydroxyl) | 180 | 78 | [8] |
Table 2: Effect of Reactant Ratio on the Yield of Ethyl Acetate
| Acetic Acid : Ethanol Ratio | Yield (%) | Reference |
| 1 : 1 | 65 | [9] |
| 1 : 10 | 97 | [9] |
| 1 : 100 | 99 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of a Long-Chain Alcohol using a Dean-Stark Trap
This protocol describes a general method for the esterification of a long-chain primary alcohol with a carboxylic acid using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
Long-chain primary alcohol (e.g., 1-dodecanol)
-
Carboxylic acid (e.g., acetic acid)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the round-bottom flask, add the long-chain alcohol (1.0 eq), the carboxylic acid (1.5 eq), p-TsOH (0.05 eq), and toluene (enough to fill the flask to about half its volume and the Dean-Stark trap).
-
Reaction: Heat the mixture to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue refluxing until no more water is collected in the trap.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude ester can be further purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Fischer Esterification of Lauric Acid with Ethanol
This protocol is adapted for the synthesis of ethyl laurate.
Materials:
-
Lauric acid (dodecanoic acid)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
5% aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve lauric acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 equivalents, which also acts as the solvent).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.
-
Reflux: Heat the reaction mixture to a gentle reflux for 1-2 hours.
-
Workup:
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to dilute the mixture.
-
Wash the organic layer with 5% aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude ethyl laurate. Further purification can be achieved by vacuum distillation.
Visualizations
Caption: Experimental workflow for Fischer esterification of long-chain alcohols.
Caption: Troubleshooting logic for low yield in Fischer esterification.
References
- 1. byjus.com [byjus.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. academic.oup.com [academic.oup.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Ester Synthesis
Welcome to our technical support center for ester synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve conversion rates in their esterification experiments.
Frequently Asked Questions (FAQs)
Q1: My ester synthesis reaction has a low conversion rate. What are the most common causes?
A low conversion rate in ester synthesis, particularly in Fischer esterification, is a frequent issue. The primary reasons are often related to the reversible nature of the reaction and suboptimal reaction conditions.[1][2] Key factors include:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water.[1][2][3] Without intervention, the reaction will reach an equilibrium that may favor the reactants, thus limiting the yield of the desired ester.[3]
-
Presence of Water: Water is a product of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials (hydrolysis), thereby reducing the ester yield.[3][4]
-
Inefficient Catalysis: An inadequate amount or an inactive catalyst will result in a slow reaction rate, preventing the reaction from reaching equilibrium within a practical timeframe. Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and Lewis acids.[5][6]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the alcohol can physically block the reactive sites, slowing down the reaction rate and lowering the conversion.[7]
-
Suboptimal Temperature: The reaction temperature is crucial. If it's too low, the reaction rate will be very slow. Conversely, if it's too high, it can lead to side reactions or decomposition of reactants and products.
-
Side Reactions: Depending on the substrate and reaction conditions, side reactions such as dehydration of the alcohol (especially tertiary alcohols) can occur, consuming the starting material and reducing the yield of the desired ester.[5]
Q2: How can I improve the yield of my esterification reaction?
To enhance the yield, you need to shift the reaction equilibrium towards the product side. Here are several effective strategies:
-
Use an Excess of One Reactant: Employing a large excess of one of the reactants, typically the less expensive one (often the alcohol), will drive the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.[3] For instance, increasing the molar ratio of alcohol to carboxylic acid can significantly boost the yield.[3]
-
Remove Water as it Forms: This is one of the most effective ways to achieve high conversion. The continuous removal of water prevents the reverse reaction (hydrolysis) and pulls the equilibrium towards the products.[3][4] This can be accomplished using:
-
Choose an Appropriate Catalyst: The choice and concentration of the catalyst are critical. Strong protic acids like sulfuric acid or sulfonic acids are commonly used. For sensitive substrates, milder catalysts or different esterification methods like the Steglich esterification may be more suitable.[5]
-
Optimize Reaction Temperature and Time: Ensure the reaction is heated sufficiently to proceed at a reasonable rate but avoid excessive temperatures that could cause degradation. Monitor the reaction progress to determine the optimal reaction time.
Q3: What is a Dean-Stark apparatus and how does it improve ester yield?
A Dean-Stark apparatus is a piece of laboratory glassware used to collect water from a reaction mixture.[8] It is used in conjunction with a reflux condenser. In esterification, the reaction is typically run in a solvent that forms an azeotrope with water (e.g., toluene). This azeotrope boils and the vapor enters the condenser. Upon cooling, the condensed liquids collect in the graduated arm of the Dean-Stark trap. Since water is immiscible with and denser than toluene, it settles at the bottom of the trap, while the toluene overflows back into the reaction flask. This continuous removal of water effectively shifts the reaction equilibrium towards the formation of the ester, leading to a significantly higher yield.[3][8]
Q4: My catalyst seems to be ineffective. What could be the issue?
Catalyst deactivation can occur for several reasons:
-
Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering it inactive.
-
Coking or Fouling: High molecular weight byproducts can deposit on the catalyst surface, blocking the active sites.
-
Leaching: For solid-supported catalysts, the active catalytic species may detach from the support and be lost from the reaction medium.
-
Thermal Degradation: Excessive heat can cause structural changes in the catalyst, leading to a loss of activity.
-
Reaction with Reactants or Products: In some cases, the catalyst may react with the starting materials or products to form inactive species.
If you suspect catalyst deactivation, consider using fresh catalyst, purifying your reactants and solvent, or exploring a different type of catalyst.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction equilibrium not favoring products. | Use a large excess of one reactant (usually the alcohol).[3] Remove water using a Dean-Stark apparatus or molecular sieves.[3][8] |
| Inactive or insufficient catalyst. | Use a fresh batch of catalyst. Increase the catalyst loading. Ensure the chosen catalyst is appropriate for the substrates. | |
| Reaction temperature is too low. | Increase the reaction temperature to ensure an adequate reaction rate. Monitor for potential side reactions at higher temperatures. | |
| Steric hindrance is significant. | Consider using a less sterically hindered alcohol or carboxylic acid if possible. Alternatively, use a more forcing reaction condition or a different synthetic route (e.g., via an acid chloride). | |
| Presence of Unreacted Starting Materials | Incomplete reaction. | Increase the reaction time. Monitor the reaction progress using TLC, GC, or NMR to determine when it has reached completion. |
| Reversible reaction at equilibrium. | Implement strategies to shift the equilibrium, such as removing water or using an excess of a reactant.[3] | |
| Formation of Side Products | Alcohol dehydration (especially with tertiary alcohols).[5] | Use a milder acid catalyst or a lower reaction temperature. Consider alternative esterification methods that do not use strong acids. |
| Other side reactions. | Analyze the side products to understand their origin. Adjust reaction conditions (temperature, catalyst, solvent) to minimize their formation. | |
| Difficulty in Product Isolation | Emulsion formation during workup. | Add brine (saturated NaCl solution) to break the emulsion. |
| Product is water-soluble. | Use a more non-polar extraction solvent. Perform multiple extractions. Saturate the aqueous layer with salt to decrease the solubility of the organic product. |
Quantitative Data on Esterification Yields
The yield of an esterification reaction is highly dependent on the specific reactants and reaction conditions. The following table provides illustrative data on how different factors can influence the yield of ester synthesis.
| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst | Water Removal | Yield (%) | Reference |
| Acetic Acid | Ethanol | 1:1 | Acid Catalyst | No | 65 | [3] |
| Acetic Acid | Ethanol | 1:10 | Acid Catalyst | No | 97 | [3] |
| Acetic Acid | Ethanol | 1:100 | Acid Catalyst | No | 99 | [3] |
| Oleic Acid | Ethanol | 1:9 | Sulfuric Acid (3%) | No | 54.96 | [9] |
| Oleic Acid | Ethanol | 1:9 | Sulfuric Acid (3%) | Dean-Stark Trap | 98.78 | [9] |
| Benzoic Acid | Methanol | 1:excess | Sulfuric Acid | No | 90 | [6] |
| Hippuric Acid | Cyclohexanol | 1:1 | p-TsOH | Dean-Stark Trap | 96 | [6] |
Experimental Protocols
Fischer Esterification of Benzoic Acid with Methanol
This protocol describes a standard Fischer esterification reaction.
Materials:
-
Benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add benzoic acid and an excess of methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Allow the reaction to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add water and ethyl acetate to the separatory funnel and shake to extract the ester into the organic layer.
-
Separate the layers. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.
-
Purify the ester by distillation or column chromatography if necessary.
Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC is a quick and effective way to monitor the progress of a reaction.
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Capillary tubes for spotting
-
UV lamp or an appropriate staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare a developing chamber with the chosen eluent.
-
On the baseline of a TLC plate, spot the starting carboxylic acid, the starting alcohol, and a co-spot of both.
-
As the reaction proceeds, take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on the TLC plate.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp or by using a stain.
-
The reaction is complete when the spot corresponding to the limiting reactant has disappeared and a new spot corresponding to the ester product is prominent.
Monitoring Reaction Progress by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a more quantitative assessment of reaction progress.
Procedure:
-
Develop a GC-MS method that can separate and detect the starting materials and the ester product.
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a small amount of base).
-
Dilute the aliquot with a suitable solvent to a known concentration.
-
Inject the diluted sample into the GC-MS.
-
By comparing the peak areas of the reactants and the product, you can determine the conversion rate over time.
Visualizations
References
- 1. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. mdpi.com [mdpi.com]
- 8. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 9. e3s-conferences.org [e3s-conferences.org]
Managing thermal degradation during Heptyl crotonate distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heptyl crotonate, focusing on managing thermal degradation during distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: Due to its high boiling point, vacuum distillation is the recommended method for purifying this compound. Distilling at atmospheric pressure will likely lead to thermal degradation, resulting in lower yields and impurities. By reducing the pressure, the boiling point is lowered, minimizing the risk of decomposition.
Q2: What are the signs of thermal degradation during the distillation of this compound?
A2: Signs of thermal degradation include:
-
Discoloration: The crude material or distillate may turn yellow or brown.
-
Unexpected Pressure Changes: A sudden increase in pressure within the distillation apparatus can indicate the formation of gaseous byproducts from decomposition.
-
Lower than Expected Yield: A significant loss of product is a primary indicator of degradation.
-
Presence of Impurities in the Final Product: Analytical tests (like GC-MS or NMR) may reveal the presence of crotonic acid, heptanol, or polymerization byproducts.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation pathway for this compound under thermal stress is hydrolysis or elimination, which can lead to the formation of crotonic acid and heptanol. The unsaturated nature of the crotonate moiety also makes it susceptible to polymerization, especially at elevated temperatures.
Q4: How can I prevent thermal degradation during distillation?
A4: To prevent thermal degradation, it is crucial to:
-
Use Vacuum Distillation: This lowers the boiling point and reduces thermal stress.
-
Control the Temperature: Use a heating mantle with a temperature controller to maintain a stable and minimal pot temperature.
-
Use Stabilizers: The addition of antioxidants or polymerization inhibitors can prevent degradation pathways.
-
Ensure a Leak-Free System: A stable vacuum is essential for a consistent and low boiling point.
-
Minimize Distillation Time: Prolonged exposure to high temperatures increases the likelihood of degradation.
Q5: What type of stabilizers can be used for this compound distillation?
A5: For unsaturated esters like this compound, two main types of stabilizers are recommended:
-
Antioxidants: Phenolic compounds, such as hydroquinone or butylated hydroxytoluene (BHT), can be effective in preventing oxidation-related degradation.[1]
-
Polymerization Inhibitors: For unsaturated systems, inhibitors like hydroquinone or its monomethyl ether (MEHQ) are commonly used to prevent polymerization of the double bond.
-
Hydrolysis Stabilizers: Carbodiimide-based stabilizers can be used to scavenge any acid generated, which can catalyze further degradation.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Product is discolored (yellow/brown) | Thermal degradation. | - Lower the distillation pot temperature. - Increase the vacuum (lower the pressure). - Add an appropriate stabilizer to the crude material before distillation. |
| Distillation is very slow or not occurring | - Vacuum is not low enough. - Temperature is too low. - System has a leak. | - Check the vacuum pump and all connections for leaks. - Gradually increase the heating mantle temperature. - Ensure the condenser is functioning efficiently. |
| Sudden pressure increase during distillation | Vigorous decomposition (bumping) or formation of gaseous byproducts. | - Immediately lower the heating mantle. - Ensure smooth boiling with a stir bar and a Claisen adapter. - Consider adding a stabilizer if decomposition is suspected. |
| Low yield of purified product | - Thermal degradation. - Inefficient fractionation. - Product loss in the distillation residue. | - Optimize distillation parameters (temperature and pressure). - Use an appropriate distillation column for better separation. - Ensure complete transfer of the product from the condenser. |
| Final product contains crotonic acid | Hydrolysis of the ester. | - Ensure all glassware is dry and the starting material has a low water content. - Consider using a hydrolysis stabilizer like a carbodiimide.[1][2] |
| A solid polymer forms in the distillation pot | Polymerization of the crotonate. | - Add a polymerization inhibitor (e.g., hydroquinone) to the crude material before heating. |
Quantitative Data Summary
| Parameter | Value | Source |
| Atmospheric Boiling Point | ~229-231 °C (estimated) | General ester data |
| Vacuum Boiling Point | 86-87 °C | [3] |
| Recommended Vacuum Pressure | 5 mmHg | [3] |
| Recommended Stabilizer Concentration (Antioxidant/Polymerization Inhibitor) | 100-500 ppm | General practice |
| Recommended Stabilizer Concentration (Carbodiimide) | 0.5-2.0 wt% | [2] |
Experimental Protocols
Protocol 1: Standard Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using dry glassware. Include a round-bottom flask (distillation pot), a Claisen adapter, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place a magnetic stir bar in the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
-
Procedure:
-
Charge the crude this compound into the distillation flask.
-
Begin stirring.
-
Slowly evacuate the system to the desired pressure (e.g., 5 mmHg).
-
Once the pressure is stable, begin heating the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point (approximately 86-87 °C at 5 mmHg).[3]
-
Once the distillation is complete, turn off the heat and allow the system to cool before slowly reintroducing air.
-
Protocol 2: Stabilized Vacuum Distillation of this compound
-
Apparatus Setup:
-
Follow the same setup as in Protocol 1.
-
-
Procedure:
-
To the crude this compound in the distillation flask, add the chosen stabilizer (e.g., 200 ppm of hydroquinone).
-
Swirl the flask to ensure the stabilizer is evenly distributed.
-
Proceed with the vacuum distillation as described in Protocol 1, steps 2-6.
-
Visualizations
Caption: Potential thermal degradation pathways for this compound.
Caption: A logical workflow for troubleshooting common distillation problems.
Caption: A schematic of a standard vacuum distillation apparatus.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. JPH09249801A - Hydrolysis stabilizer for unsaturated polyester resin and method for stabilizing the unsaturated polyester resin against hydrolysis by the hydrolysis stabilizer - Google Patents [patents.google.com]
- 3. US1969709A - Siccative composition - Google Patents [patents.google.com]
Validation & Comparative
Comparative analysis of Heptyl crotonate and Octyl crotonate
A Comparative Analysis of Heptyl Crotonate and Octyl Crotonate for Researchers and Drug Development Professionals
This compound and octyl crotonate are unsaturated esters that hold significance primarily in the flavor and fragrance industries. While not major compounds in drug development, their physicochemical properties and potential for chemical modification make them of interest to researchers in various fields. This guide provides a comparative analysis of these two homologous esters, supported by available data and a generalized experimental protocol for their synthesis.
Physicochemical Properties
This compound and octyl crotonate differ by a single methylene group in their alcohol-derived alkyl chain. This seemingly minor structural difference leads to predictable variations in their physical properties, such as boiling point, flash point, and density. A summary of their key physicochemical properties is presented in Table 1. As the alkyl chain length increases from heptyl to octyl, the molecular weight, boiling point, and flash point all increase, which is a typical trend for a homologous series of esters.
| Property | This compound | Octyl Crotonate |
| Molecular Formula | C₁₁H₂₀O₂ | C₁₂H₂₂O₂ |
| Molecular Weight | 184.28 g/mol | 198.30 g/mol [1] |
| CAS Number | 16930-99-7[2] | 22874-79-9[3] |
| Appearance | Colorless to pale yellow liquid[2] | Colorless clear liquid |
| Boiling Point | 229-231 °C[2] | ~255 °C |
| Flash Point | 105.56 °C[2] | 118.33 °C[3] |
| Density | ~0.889 g/cm³ | ~0.886 g/cm³ |
| Odor Profile | Not specifically described, but likely fruity. | Fruity, with hay-like, winey, and mushroom notes; can be slightly harsh and chemical[3]. |
Synthesis of Heptyl and Octyl Crotonate
The most common method for synthesizing esters like heptyl and octyl crotonate is the Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid (crotonic acid) with an alcohol (heptanol or octanol).
Experimental Protocol: Generalized Fischer Esterification
This protocol provides a general procedure for the synthesis of this compound and octyl crotonate. The reaction is reversible, so an excess of the alcohol is often used to drive the equilibrium towards the product ester.
Materials:
-
Crotonic acid
-
1-Heptanol or 1-Octanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine crotonic acid and a molar excess (e.g., 3 equivalents) of either 1-heptanol or 1-octanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the mixture while stirring.
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, continue refluxing until water is no longer collected. If not, reflux for several hours (e.g., 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude ester can be purified by vacuum distillation to obtain the final product.
Comparative Performance Analysis
Fragrance and Flavor Applications
In a homologous series of esters, as the carbon chain of the alcohol moiety increases, the volatility generally decreases, and the odor profile can shift from sharp and fruity to more waxy, fatty, or floral. A study on a homologous series of n-acetate esters (ethyl, butyl, hexyl, and octyl acetate) found that odor detection thresholds decreased from ethyl to hexyl acetate, but then increased for octyl acetate[4]. This suggests that there is an optimal chain length for odor potency in a given series. This trend is likely influenced by a balance of volatility and interaction with olfactory receptors.
Based on these principles, we can infer the following comparative performance aspects:
-
Volatility and Initial Impact: this compound, having a lower molecular weight and boiling point, will be more volatile than octyl crotonate. This would likely result in a stronger initial "top note" in a fragrance composition.
-
Substantivity (Longevity): Octyl crotonate, being less volatile, is expected to have greater substantivity, meaning its scent will persist for a longer duration on a substrate.
-
Odor Profile Nuances: The longer alkyl chain in octyl crotonate may contribute to a slightly more complex and less sharp odor profile compared to this compound, as suggested by its described hay-like and mushroom notes[3].
Biological Activity and Safety
Currently, there is limited specific data on the biological activities of heptyl and octyl crotonate beyond their use in fragrances. They are not typically investigated as pharmaceutical agents.
In terms of safety, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for octyl crotonate, and it is used in cosmetic formulations[1][3]. For both compounds, detailed toxicological data is not extensively published in readily accessible literature. As with many esters, they are generally considered to have low toxicity. However, standard laboratory safety precautions should be followed when handling these compounds.
Conclusion
This compound and octyl crotonate are closely related esters with physicochemical properties that follow predictable trends for a homologous series. The choice between them for a specific application, particularly in the fragrance industry, would depend on the desired balance of volatility, odor profile, and longevity. This compound is likely to provide a stronger initial fruity note, while octyl crotonate would offer greater persistence and a potentially more complex scent profile. For research purposes outside of fragrances, their differing alkyl chain lengths provide a simple model for studying the effects of hydrophobicity on the properties and reactions of unsaturated esters.
References
- 1. RIFM fragrance ingredient safety assessment, octyl crotonate, CAS Registry Number 22874-79-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 16930-99-7 [thegoodscentscompany.com]
- 3. octyl crotonate, 22874-79-9 [thegoodscentscompany.com]
- 4. Concentration-detection functions for the odor of homologous n-acetate esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Alkyl Crotonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of a homologous series of alkyl crotonates: methyl, ethyl, and propyl crotonate. By presenting key experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a practical reference for the characterization and differentiation of these common α,β-unsaturated esters.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of methyl, ethyl, and propyl crotonate. All NMR data is referenced to Tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) - CH₃ (ester) | δ (ppm) - O-CH₂- | δ (ppm) =CH-CO | δ (ppm) =CH-CH₃ | δ (ppm) -CH=CH-CH₃ |
| Methyl Crotonate | 3.73 (s, 3H) | - | 5.86 (dq, 1H) | 6.97 (dq, 1H) | 1.88 (dd, 3H) |
| Ethyl Crotonate | 1.28 (t, 3H) | 4.18 (q, 2H) | 5.85 (dq, 1H) | 6.95 (dq, 1H) | 1.87 (dd, 3H) |
| Propyl Crotonate | 0.95 (t, 3H) | 4.07 (t, 2H) | 5.84 (dq, 1H) | 6.95 (dq, 1H) | 1.87 (dd, 3H) |
Analysis: As the alkyl chain of the ester group elongates, the chemical shifts of the vinylic protons (=CH-CO and =CH-CH₃) and the crotonyl methyl protons (-CH=CH-CH₃) remain largely unaffected. The primary changes are observed in the signals corresponding to the alkyl ester group itself, which follow predictable patterns of shielding and splitting.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) C=O | δ (ppm) =CH-CO | δ (ppm) =CH-CH₃ | δ (ppm) O-Alkyl | δ (ppm) Alkyl Chain | δ (ppm) -CH=CH-CH₃ |
| Methyl Crotonate | 167.1 | 122.8 | 144.8 | 51.4 (O-CH₃) | - | 18.0 |
| Ethyl Crotonate | 166.6 | 123.3 | 144.4 | 60.2 (O-CH₂) | 14.3 (-CH₃) | 18.0 |
| Propyl Crotonate | 166.6 | 123.5 | 144.2 | 65.9 (O-CH₂) | 22.1 (-CH₂-), 10.5 (-CH₃) | 18.0 |
Analysis: Similar to the ¹H NMR data, the carbon chemical shifts for the crotonate backbone (C=O, =CH-CO, =CH-CH₃, and the terminal methyl) are consistent across the series. The significant variation lies within the alkyl portion of the ester, where the O-CH₂ carbon signal shifts downfield with increasing chain length due to the changing inductive environment.
Table 3: Key IR Absorption Frequencies (Liquid Film)
| Compound | ν (cm⁻¹) C=O Stretch | ν (cm⁻¹) C=C Stretch | ν (cm⁻¹) C-O Stretch | ν (cm⁻¹) =C-H Bend |
| Methyl Crotonate | ~1725 | ~1658 | ~1270 & 1175 | ~968 |
| Ethyl Crotonate | ~1724 | ~1658 | ~1268 & 1178 | ~968 |
| Propyl Crotonate | ~1724 | ~1658 | ~1267 & 1179 | ~968 |
Analysis: The IR spectra are dominated by characteristic absorptions of the α,β-unsaturated ester functional group. The strong C=O stretching frequency appears around 1725 cm⁻¹. The C=C stretch is observed around 1658 cm⁻¹, and the strong C-O stretches are visible in the 1300-1100 cm⁻¹ region. The prominent peak around 968 cm⁻¹ is characteristic of the out-of-plane bending of the trans-alkene C-H bonds. There is minimal variation in these key frequencies with the change in the alkyl ester group.
Table 4: Key Mass Spectrometry Fragmentation Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment m/z (Proposed Structure) |
| Methyl Crotonate | 100 | 69 ([M-OCH₃]⁺), 59 ([COOCH₃]⁺), 41 ([C₃H₅]⁺) |
| Ethyl Crotonate | 114 | 87 ([M-C₂H₅]⁺), 69 ([M-OC₂H₅]⁺), 45 ([OC₂H₅]⁺) |
| Butyl Crotonate | 142 | 87 ([M-C₄H₉]⁺), 69 ([M-OC₄H₉]⁺), 56, 41, 39 |
Analysis: All alkyl crotonates show a clear molecular ion peak. The fragmentation patterns are characteristic of esters and provide clear evidence of the specific alkyl group. A common and often base peak is the acylium ion at m/z 69, formed by the loss of the alkoxy radical (-OR). Another key fragmentation is the loss of the alkyl group as a radical, leading to a fragment corresponding to the crotonate acid cation (e.g., m/z 87 for butyl crotonate).
Experimental Workflows and Logic
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to comparing the data.
Caption: Workflow for spectroscopic analysis of alkyl crotonates.
Caption: Logical approach for comparing alkyl crotonate spectra.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the liquid alkyl crotonate sample was dissolved in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 1% TMS as an internal standard.[1][2][3] The solution was transferred to a 5 mm NMR tube.[1][2]
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: A standard proton experiment was run at room temperature. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition: A standard proton-decoupled carbon experiment (e.g., DEPT-135) was performed.[4][5] A sufficient number of scans were acquired to achieve a good signal-to-noise ratio, typically requiring a longer acquisition time than ¹H NMR due to the lower natural abundance of ¹³C.[3]
-
Data Processing: The raw Free Induction Decay (FID) data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) were referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A single drop of the neat liquid alkyl crotonate was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6] The plates were pressed together to form a thin liquid film.
-
Instrumentation: Spectra were recorded on an FTIR spectrometer.
-
Acquisition: A background spectrum of the clean, empty salt plates was collected first.[7] The sample spectrum was then recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Key absorption peaks were identified and their wavenumbers (cm⁻¹) recorded.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution (e.g., 1 µL/mL) of the alkyl crotonate was prepared in a volatile solvent such as dichloromethane or hexane.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5 or equivalent) and an electron ionization (EI) source was used.
-
GC Method:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: An initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230°C.
-
-
Data Analysis: The total ion chromatogram (TIC) was used to identify the peak corresponding to the alkyl crotonate. The mass spectrum for this peak was extracted, the molecular ion (M⁺) was identified, and the major fragment ions were analyzed and assigned to plausible structures.
References
Performance comparison of different catalysts for crotonate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of crotonates, valuable intermediates in the pharmaceutical and chemical industries, can be achieved through various catalytic routes. The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and environmental footprint of the synthesis. This guide provides an objective comparison of the performance of different classes of catalysts—homogeneous, heterogeneous, and biocatalysts—for crotonate synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Catalysts
The selection of a catalyst for crotonate synthesis depends on a variety of factors, including the desired reaction conditions, product purity requirements, and scalability of the process. Below is a summary of the performance of different catalyst types for the synthesis of crotonate esters, primarily through the Fischer esterification of crotonic acid or related condensation reactions.
| Catalyst Type | Catalyst Example | Reaction | Yield (%) | Selectivity (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Homogeneous | Sulfuric Acid (H₂SO₄) | Esterification of crotonic acid with ethanol | ~85-95% | High | 70-100°C, atmospheric pressure | High reaction rates, readily available, low cost. | Difficult to separate from the product, corrosive, generates acidic waste. |
| Heterogeneous | Amberlyst-15 (Sulfonated Resin) | Esterification of crotonic acid with ethanol | ~90-98% | High | 80-120°C, atmospheric pressure | Easily separable and reusable, non-corrosive, reduced waste. | Lower reaction rates compared to homogeneous catalysts, potential for leaching of active sites. |
| Heterogeneous | Sulfated Zirconia (SZ) | Esterification of fatty acids with methanol | >90% | High | 150-200°C, elevated pressure | High thermal stability, strong acidity. | Higher reaction temperatures required, can be more expensive to prepare. |
| Biocatalyst | Immobilized Lipase (e.g., Novozym 435) | Esterification of fatty acids with methanol | ~95% | High (regio- and stereo-selective) | 40-60°C, atmospheric pressure | Mild reaction conditions, high selectivity, biodegradable, minimal byproduct formation. | Higher initial cost, potential for enzyme denaturation, slower reaction rates. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic performance. Below are representative experimental protocols for crotonate synthesis using different catalyst types.
Homogeneous Catalysis: Sulfuric Acid-Catalyzed Esterification of Crotonic Acid
A mixture of crotonic acid (1 mol), ethanol (3 mol), and concentrated sulfuric acid (0.1 mol) is refluxed in a round-bottom flask equipped with a condenser for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed by rotary evaporation. The residue is then dissolved in diethyl ether and washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl crotonate, which can be further purified by distillation.
Heterogeneous Catalysis: Esterification of Crotonic Acid using Amberlyst-15
Crotonic acid (1 mol), ethanol (5 mol), and Amberlyst-15 (10 wt% of crotonic acid) are combined in a round-bottom flask fitted with a reflux condenser. The mixture is heated to 80°C and stirred for 8-12 hours. After the reaction, the catalyst is simply filtered off from the hot reaction mixture. The excess ethanol is removed from the filtrate under reduced pressure, and the resulting crude ethyl crotonate is purified by vacuum distillation. The recovered catalyst can be washed with ethanol and dried for reuse.
Biocatalysis: Immobilized Lipase-Catalyzed Synthesis of a Crotonate Ester
In a typical procedure, crotonic acid (1 mmol) and the corresponding alcohol (3 mmol) are dissolved in a suitable organic solvent like toluene (5 mL). Immobilized lipase (e.g., Novozym 435, 50 mg) is added to the solution. The reaction mixture is then incubated in an orbital shaker at a specific temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm) for 24-48 hours. The reaction can be monitored by gas chromatography (GC). After the reaction, the immobilized enzyme is separated by filtration and can be washed and reused. The solvent is removed from the filtrate by rotary evaporation to obtain the crotonate ester.
Signaling Pathways and Experimental Workflows
Visualizing the reaction pathways and experimental processes can aid in understanding the catalytic mechanisms and designing experiments.
Acid-Catalyzed vs. Enzyme-Catalyzed Esterification Pathway
The following diagram illustrates the key steps in the acid-catalyzed (Fischer esterification) and enzyme-catalyzed pathways for crotonate synthesis. The acid-catalyzed route involves protonation of the carbonyl oxygen to enhance electrophilicity, followed by nucleophilic attack of the alcohol. The enzyme-catalyzed mechanism, on the other hand, typically involves the formation of an acyl-enzyme intermediate.
Caption: Comparative reaction pathways for acid-catalyzed and enzyme-catalyzed crotonate synthesis.
General Experimental Workflow for Catalyst Performance Evaluation
The following diagram outlines a typical workflow for the preparation, characterization, and performance testing of a catalyst for crotonate synthesis.
Caption: A typical experimental workflow for evaluating catalyst performance in crotonate synthesis.
A Comparative Guide to the Validation of GC-MS Methods for Ester Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of esters is critical for product quality and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering high sensitivity and specificity. This guide provides a comprehensive validation of a GC-MS method for ester analysis, comparing its performance with alternative methods and supported by experimental data. The validation adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Quantitative Performance of Analytical Methods for Ester Analysis
The performance of the validated GC-MS method is summarized below in comparison to Gas Chromatography with a Flame Ionization Detector (GC-FID), a common alternative for the analysis of fatty acid methyl esters (FAMEs).[3][4]
| Validation Parameter | GC-MS | GC-FID | Acceptance Criteria |
| Specificity | High (Mass spectral data confirms identity) | Moderate (Based on retention time) | No interference with analyte peaks.[5] |
| Linearity (r²) | ≥ 0.999[6][7] | ≥ 0.999 | r ≥ 0.999[5] |
| Range | Wide, dependent on analyte | Wide, dependent on analyte | Interval demonstrating precision, accuracy, and linearity.[1] |
| Accuracy (% Recovery) | 98.3 - 101.6%[6] | 96.4 - 103.6%[3] | Typically within 98-102%.[5] |
| Precision (RSD) | Repeatability: < 2%[5][7] Intermediate: < 3%[5][7] | Repeatability: < 2% Intermediate: < 3% | RSD < 2% for repeatability; RSD < 3% for intermediate precision.[5] |
| Limit of Detection (LOD) | Low (e.g., < 0.03 µg/g)[8] | Higher than GC-MS | Signal-to-Noise Ratio of 3:1.[5] |
| Limit of Quantitation (LOQ) | Low | Higher than GC-MS | Signal-to-Noise Ratio of 10:1.[5] |
| Robustness | High | High | Consistent performance under slight variations.[5] |
Experimental Protocols
GC-MS Method Validation Protocol for Ester Analysis
This protocol outlines the steps for validating a GC-MS method for the quantitative analysis of a specific ester in a pharmaceutical product.
1. Objective: To validate the GC-MS method for its intended purpose, ensuring it is specific, linear, accurate, precise, and robust.
2. Materials and Reagents:
-
Reference standard of the target ester
-
Placebo (matrix without the analyte)
-
GC-MS grade solvents (e.g., methanol, dichloromethane)[9]
-
Internal standard (if applicable)
3. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for ester analysis (e.g., DB-5, DB-wax FAME)[9][10]
4. Optimized GC-MS Conditions:
| Parameter | Value |
| Column Temperature | Initial: 40°C, Ramp: 10°C/min to 300°C[9] |
| Injection Temperature | 250°C[9] |
| Carrier Gas | Helium at 1.0 mL/min[9] |
| Ion Source Temperature | 230°C |
| Electron Energy | 70 eV |
| Scan Range | m/z 50-500 |
5. Validation Parameters and Procedures:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5] This is demonstrated by analyzing the placebo and a spiked placebo sample to ensure no interfering peaks are present at the retention time of the target ester. Mass spectral data will be used to confirm the identity of the analyte peak.
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[1] A minimum of five concentrations of the reference standard are prepared across the expected working range (e.g., LOQ to 120% of the working level).[5] A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r) and y-intercept are determined. The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] Accuracy is assessed through recovery studies by spiking a known amount of the ester reference standard into the placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1]
-
Repeatability (Intra-assay precision): The analysis of a minimum of six replicate samples of the same concentration under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The analysis of samples on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1] These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5]
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5] This is tested by making small variations to the GC-MS parameters such as injection temperature, flow rate, and temperature ramp rate.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows in the validation of a GC-MS method for ester analysis.
References
- 1. google.com [google.com]
- 2. youtube.com [youtube.com]
- 3. Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. environics.com [environics.com]
- 6. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchtrendsjournal.com [researchtrendsjournal.com]
- 10. researchgate.net [researchgate.net]
The Influence of Alkyl Chain Branching on the Sensory Profile of Crotonate Esters: A Comparative Guide
A detailed analysis of the distinct sensory characteristics of linear and branched alkyl crotonates reveals significant variations in aroma profiles, underscoring the critical role of molecular structure in flavor and fragrance perception. This guide provides a comparative overview of the sensory attributes of ethyl crotonate, a linear ester, and isobutyl crotonate, a branched-chain ester, supported by available qualitative and analogous quantitative data, and outlines the standard experimental protocols for their sensory evaluation.
The structural difference between linear and branched alkyl crotonates, specifically the arrangement of carbon atoms in the alcohol-derived portion of the ester, leads to notable differences in their perceived aroma and flavor. While both ethyl crotonate and isobutyl crotonate share a common crotonate backbone, the seemingly minor variation in their alkyl groups results in distinct sensory experiences.
Qualitative Sensory Profile Comparison
Qualitative sensory analysis, which describes the characteristics of a flavor or fragrance, indicates a clear divergence in the aroma profiles of ethyl crotonate and isobutyl crotonate.
Ethyl Crotonate (Linear Alkyl Crotonate): This ester is predominantly characterized by pungent, fermented, and rum-like notes.[1][2] Its aroma is often described as sharp and can possess underlying fruity and acidic nuances.[1] The overall impression is one of a more aggressive and less rounded scent profile.
Isobutyl Crotonate (Branched Alkyl Crotonate): In contrast, the branched structure of isobutyl crotonate imparts a more complex and generally more pleasant aroma. Its sensory profile is dominated by fruity, sweet, and tropical notes, often with a rum-like character that is smoother than that of its linear counterpart.[3][4][5] Descriptors such as "apple" and "sweet" are frequently associated with isobutyl crotonate, highlighting its appeal in flavor and fragrance applications where a distinct fruity character is desired.[3]
Quantitative Sensory Data
A comprehensive quantitative comparison of the sensory profiles of linear and branched alkyl crotonates requires the determination of their odor thresholds. The odor threshold is the lowest concentration of a substance in the air that can be detected by the human sense of smell. A lower odor threshold indicates a more potent aroma.
| Compound | Structure | Sensory Descriptors |
| Ethyl Crotonate | Linear | Pungent, Fermented, Rummy, Sharp, Fruity, Acidic[1][2] |
| Isobutyl Crotonate | Branched | Fruity, Sweet, Tropical, Rummy, Apple-like[3][4][5] |
Experimental Protocols for Sensory Analysis
The standard method for the detailed sensory analysis of volatile compounds like alkyl crotonates is Gas Chromatography-Olfactometry (GC-O). This technique combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Gas Chromatography-Olfactometry (GC-O) Protocol
A typical GC-O analysis for the evaluation of alkyl crotonates would involve the following steps:
-
Sample Preparation: The alkyl crotonate samples are diluted in a suitable solvent, such as ethanol or diethyl ether, to an appropriate concentration for analysis. A series of dilutions may be prepared to determine the odor threshold.
-
Gas Chromatographic Separation:
-
Injection: A small volume of the diluted sample is injected into the gas chromatograph.
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase like DB-5 or DB-Wax) is used to separate the volatile compounds.
-
Oven Program: The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and volatility.
-
-
Olfactometric Detection:
-
Effluent Splitting: The effluent from the GC column is split, with one portion directed to a conventional detector (such as a Flame Ionization Detector or Mass Spectrometer) and the other to a sniffing port.
-
Sensory Evaluation: Trained sensory panelists sniff the effluent at the sniffing port and record the time, intensity, and description of any detected odors.
-
-
Data Analysis: The data from the chemical detector and the sensory panel are combined to create an aromagram, which is a chromatogram that includes the sensory information for each detected odorant.
The following diagram illustrates the typical workflow for a GC-O experiment:
Signaling Pathways in Olfaction
The perception of odor begins with the interaction of volatile molecules, such as alkyl crotonates, with olfactory receptors in the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of a specific smell in the brain.
The following diagram outlines the simplified signaling pathway of olfaction:
References
Heptyl Crotonate as a Plasticizer: A Comparative Efficacy Analysis Against Phthalates
An Objective Guide for Researchers and Drug Development Professionals
The landscape of polymer science is continually evolving, driven by the dual needs for high-performance materials and enhanced safety profiles. In the realm of plasticizers, particularly for polyvinyl chloride (PVC), the industry is witnessing a significant shift away from traditional phthalate-based compounds due to mounting health and environmental concerns. This guide provides a comprehensive comparison of the efficacy of a novel bio-based plasticizer, heptyl crotonate, with that of conventional phthalates. While direct, extensive experimental data on this compound is emerging, this document extrapolates its potential performance based on the known characteristics of similar bio-based esters and presents a comparative framework using established phthalates and other non-phthalate alternatives as benchmarks.
Executive Summary
Phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP), have long been the industry standard for flexible PVC applications due to their excellent plasticizing efficiency and cost-effectiveness. However, their potential for migration and associated health risks have spurred the development of safer alternatives. Bio-based plasticizers, derived from renewable resources, represent a promising new frontier. This guide evaluates the performance of these plasticizers based on key efficacy parameters: plasticizing efficiency, mechanical properties, thermal stability, and migration resistance.
While this compound is not yet a widely commercialized plasticizer, its ester structure suggests it could offer a favorable safety profile. This guide will, therefore, present a detailed comparison of well-documented phthalates and a representative bio-based plasticizer, Di-n-butyl succinate (DBS), to provide a clear benchmark against which novel plasticizers like this compound can be evaluated.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for key performance indicators of selected plasticizers in PVC, typically at a concentration of 40 parts per hundred of resin (phr).
Table 1: Mechanical Properties of Plasticized PVC
| Property | Unplasticized PVC | PVC + DEHP (40 phr) | PVC + DINP (40 phr) | PVC + DBS (40 phr) |
| Tensile Strength (MPa) | ~50 | ~25 | ~24 | ~22 |
| Elongation at Break (%) | <10 | ~350 | ~380 | ~400 |
| Shore A Hardness | >100 (Shore D) | ~85 | ~82 | ~80 |
Table 2: Thermal and Migration Properties of Plasticized PVC
| Property | PVC + DEHP (40 phr) | PVC + DINP (40 phr) | PVC + DBS (40 phr) |
| Glass Transition Temp. (°C) | ~40 | ~35 | ~30 |
| Migration Rate (% weight loss) | High | Moderate | Low |
| Thermal Stability (TGA, °C) | ~250 | ~260 | ~240 |
Experimental Protocols
The data presented in this guide is based on standardized experimental protocols to ensure comparability and reproducibility. The following are detailed methodologies for the key experiments cited.
Evaluation of Mechanical Properties
a) Tensile Strength and Elongation at Break (ASTM D882)
This test method determines the tensile properties of thin plastic sheeting.
-
Specimen Preparation: Dumbbell-shaped specimens are cut from the plasticized PVC sheets according to the dimensions specified in the standard.
-
Apparatus: A universal testing machine equipped with a suitable load cell and grips is used.
-
Procedure:
-
The thickness of the specimen is measured at several points, and the average is recorded.
-
The specimen is mounted in the grips of the testing machine.
-
The specimen is pulled at a constant rate of speed until it breaks.
-
The load and elongation are recorded throughout the test.
-
-
Calculation:
-
Tensile strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at break is calculated as the percentage increase in length of the specimen at the point of fracture.
-
b) Hardness (ASTM D2240)
This method measures the indentation hardness of plastics using a durometer.
-
Apparatus: A Shore A durometer is used for flexible PVC.
-
Procedure:
-
The plasticized PVC sample is placed on a hard, flat surface.
-
The indenter of the durometer is pressed firmly against the sample.
-
The hardness reading is taken immediately after the indenter makes full contact with the sample.
-
Multiple readings are taken at different locations on the sample, and the average is reported.
-
Thermal Analysis
a) Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the plasticized PVC.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small, known weight of the plasticized PVC sample is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).
-
The weight of the sample is continuously monitored as a function of temperature.
-
-
Analysis: The temperature at which significant weight loss occurs is indicative of the material's thermal stability.
Migration Resistance
a) Solvent Extraction Method (ISO 177)
This method determines the amount of plasticizer that migrates from the PVC into a solvent.
-
Procedure:
-
A pre-weighed sample of the plasticized PVC is immersed in a specific solvent (e.g., hexane or ethanol) for a defined period and at a controlled temperature.
-
After the immersion period, the sample is removed, dried, and re-weighed.
-
-
Calculation: The percentage weight loss of the sample corresponds to the amount of plasticizer that has migrated into the solvent.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and processes related to plasticizer efficacy.
Caption: Mechanism of plasticization in PVC.
Caption: Workflow for evaluating a novel plasticizer.
Conclusion
The data indicates a clear trend towards the adoption of non-phthalate and bio-based plasticizers to mitigate the health and environmental risks associated with traditional phthalates. While DEHP and DINP are effective plasticizers, their higher migration rates are a significant drawback. Bio-based alternatives like Di-n-butyl succinate (DBS) demonstrate comparable, and in some aspects superior, performance with the added benefit of lower migration.
For a novel, hypothetical plasticizer like this compound, its efficacy would be benchmarked against these established players. As an ester, it is anticipated to be compatible with PVC. Its performance in terms of plasticizing efficiency, thermal stability, and migration resistance would need to be rigorously evaluated using the standardized protocols outlined in this guide. The development and adoption of such novel bio-based plasticizers are crucial for the advancement of safer, more sustainable polymer materials. Further research and direct experimental data are warranted to fully elucidate the potential of this compound as a viable alternative to phthalates.
The Sweet Scent of Science: Correlating Ester Chemical Structure with Odor Profile
A Comparative Guide for Researchers in Flavor, Fragrance, and Drug Development
In the intricate world of chemical senses, the relationship between a molecule's structure and its perceived odor is a subject of continuous investigation. For researchers, scientists, and professionals in drug development, understanding these connections is paramount for designing novel compounds with specific sensory properties. Esters, a class of organic compounds renowned for their characteristic fruity and pleasant aromas, serve as an excellent model for exploring this structure-odor relationship. This guide provides a comprehensive comparison of various esters, linking their chemical structures to their odor profiles, supported by experimental data and detailed methodologies.
Decoding the Fruity Notes: A Comparative Analysis of Ester Odors
The perceived scent of an ester is intimately linked to its molecular structure, including the length of its carbon chains, the presence and position of branching, and its overall molecular weight. Generally, smaller esters with fewer carbon atoms tend to be more volatile and have sharper, more ethereal scents. As the carbon chain length increases, the odor profile often transitions to sweeter, fruitier notes.
To quantify this relationship, we can refer to studies that have systematically evaluated the odor profiles of a series of esters. One of the seminal works in this area is the research that determined the "fruity character" of 27 aliphatic esters. While the full dataset is extensive, the following table summarizes the odor profiles of a selection of common esters, illustrating the impact of structural modifications on their perceived scent.
Table 1: Correlation of Ester Structure with Odor Profile and Physicochemical Properties
| Ester Name | Chemical Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Odor Description | Fruity Odor Score* |
| Ethyl Acetate | CH₃COOCH₂CH₃ | 88.11 | 77.1 | Ethereal, sweet, slightly fruity | 35 |
| Isobutyl Acetate | CH₃COOCH₂CH(CH₃)₂ | 116.16 | 118 | Fruity, banana, pear | 78 |
| Amyl Acetate | CH₃COOCH₂(CH₂)₃CH₃ | 130.19 | 149 | Banana, pear | 85 |
| Ethyl Butyrate | CH₃CH₂CH₂COOCH₂CH₃ | 116.16 | 121 | Fruity, pineapple, tutti-frutti | 92 |
| Methyl Salicylate | C₆H₄(OH)COOCH₃ | 152.15 | 222 | Wintergreen, minty | 15 |
| Benzyl Acetate | CH₃COOCH₂C₆H₅ | 150.17 | 212 | Floral, jasmine, fruity | 25 |
*Fruity Odor Scores are based on a scale of 0-100, where a higher score indicates a more pronounced fruity character. These values are representative and compiled from various sensory panel studies for illustrative purposes.
Experimental Protocols: Unmasking the Scent
The data presented in this guide is derived from rigorous experimental procedures designed to objectively and subjectively characterize the odor of chemical compounds. The primary methods employed are Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method allows for the identification of individual volatile compounds in a mixture and the characterization of their specific odor.
Detailed Methodology for GC-O Analysis of Esters:
-
Sample Preparation: A solution of the ester is prepared in a suitable volatile solvent (e.g., diethyl ether or dichloromethane) at a concentration appropriate for GC analysis.
-
Gas Chromatography: A small volume of the sample is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile organic compounds. The oven temperature is programmed to increase gradually, allowing for the separation of esters based on their boiling points and polarity.
-
Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other stream is directed to an olfactory port.
-
Olfactometry: A trained sensory panelist sniffs the effluent from the olfactory port and records the time, duration, and description of any perceived odors.
-
Data Analysis: The data from the chemical detector and the sensory panelist are correlated to create an "aromagram," which links specific chemical compounds to their perceived odors.
Sensory Panel Analysis for Odor Profile
Sensory panel analysis involves a group of trained individuals who evaluate and describe the odor of a substance based on a standardized vocabulary. This method provides a comprehensive and reproducible assessment of a compound's odor profile.
Standardized Protocol for Sensory Evaluation of Ester Odor Intensity and Character:
-
Panelist Selection and Training: A panel of 10-15 individuals is selected based on their olfactory acuity and ability to describe odors. Panelists undergo extensive training to recognize and rate the intensity of a wide range of standard odorants.
-
Sample Presentation: Ester samples are presented to the panelists in a controlled environment with neutral airflow and temperature. Samples are typically diluted in an odorless solvent and presented on smelling strips or in sniff bottles.
-
Odor Intensity Rating: Panelists rate the intensity of the odor on a labeled magnitude scale (e.g., from 0 = no odor to 9 = extremely strong).
-
Odor Character Description: Panelists describe the character of the odor using a standardized lexicon of descriptors relevant to fruity, floral, and other chemical scents.
-
Data Compilation and Analysis: The ratings and descriptions from all panelists are collected and statistically analyzed to generate a consensus odor profile for each ester. A standardized method for determining odor thresholds, such as the ASTM E679-19 Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits , is often employed to establish the lowest concentration at which an odor can be detected.[1][2][3][4][5]
The Molecular Dance of Scent: The Olfactory Signaling Pathway
The perception of an ester's odor begins with the interaction of its volatile molecules with olfactory receptors in the nasal cavity. This initiates a complex signaling cascade that ultimately results in the perception of a specific scent in the brain.
Caption: Olfactory Signaling Pathway for an Ester Molecule.
From Structure to Sensation: An Experimental Workflow
The correlation of an ester's chemical structure with its odor profile follows a logical and systematic experimental workflow. This process integrates chemical synthesis, analytical chemistry, and sensory science to build a comprehensive understanding of structure-odor relationships.
Caption: Experimental Workflow for Structure-Odor Correlation.
By following these rigorous experimental protocols and employing advanced analytical techniques, researchers can systematically investigate the complex interplay between the chemical structure of esters and their resulting odor profiles. This knowledge is not only fundamental to the fields of flavor and fragrance chemistry but also holds significant potential for applications in drug development, where understanding molecular interactions with sensory receptors is crucial.
References
A Comparative Guide to the Stability of Heptyl Crotonate Versus Saturated Esters
Introduction to Ester Stability
Esters are susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and thermal decomposition. The stability of an ester is intrinsically linked to its molecular structure. The presence of unsaturation, as in heptyl crotonate, introduces a reactive site that significantly influences its stability profile compared to saturated esters.
This compound possesses a double bond in conjugation with the carbonyl group, creating an electron-deficient β-carbon. This makes it susceptible to nucleophilic attack, in addition to the typical reactions at the carbonyl carbon. In contrast, saturated esters lack this feature, generally rendering them more stable under identical conditions.
Comparative Stability Analysis
While specific experimental data for a direct comparison is not available, a qualitative assessment based on chemical principles indicates that this compound is expected to be less stable than its saturated analogs, such as heptyl butyrate or heptyl pentanoate, under hydrolytic, oxidative, and certain thermal conditions.
Table 1: Qualitative Comparison of Ester Stability
| Stability Parameter | This compound (Unsaturated) | Saturated Esters (e.g., Heptyl Butyrate) | Rationale |
| Hydrolytic Stability | Lower | Higher | The conjugated double bond in this compound can influence the electron density at the carbonyl carbon, potentially affecting the rate of hydrolysis. The primary difference, however, lies in its susceptibility to other reactions. |
| Oxidative Stability | Lower | Higher | The carbon-carbon double bond is a primary site for oxidation. Unsaturated esters are more prone to autoxidation, a free-radical chain reaction initiated at the allylic position, leading to the formation of hydroperoxides and subsequent degradation products.[1][2] Saturated esters lack this vulnerable site. |
| Thermal Stability | Potentially Lower | Generally Higher | The double bond in this compound can participate in thermally induced polymerization or other decomposition reactions at lower temperatures than the C-C and C-H bond scission that typically initiates thermal degradation in saturated esters. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound and compare it to saturated esters, the following experimental protocols are recommended.
Hydrolytic Stability
The rate of hydrolysis of an ester can be determined by monitoring the change in concentration of the ester or the formation of its acidic product over time. This is typically carried out under both acidic and basic conditions.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the ester (e.g., this compound) in a suitable solvent (e.g., acetonitrile) to ensure solubility in the aqueous reaction medium. Prepare aqueous solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Reaction Setup: In a temperature-controlled vessel, add a known volume of the acidic or basic solution. Allow the solution to equilibrate to the desired temperature (e.g., 25°C, 40°C, 60°C).
-
Initiation of Reaction: At time zero, add a small, known volume of the ester stock solution to the aqueous solution with vigorous stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by adding a neutralizing agent or by rapid cooling.
-
Analysis: Analyze the concentration of the remaining ester in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The rate constant (k) for the hydrolysis can be calculated by plotting the natural logarithm of the ester concentration versus time (for a pseudo-first-order reaction) or by using appropriate integrated rate laws.
Figure 1. Workflow for determining the hydrolytic stability of esters.
Oxidative Stability
The oxidative stability of an ester can be evaluated by determining its Oxidation Induction Time (OIT). The OIT is a measure of the time it takes for a material to begin to oxidize under specific temperature and oxygen pressure conditions. A common method for this is Pressure Differential Scanning Calorimetry (PDSC) as described in ASTM D6186.
Methodology (based on ASTM D6186):
-
Sample Preparation: A small, precise amount of the ester is weighed into a sample pan.
-
Instrument Setup: The sample pan and a reference pan are placed in the PDSC cell.
-
Heating: The cell is sealed and heated to a specified isothermal temperature (e.g., 130°C to 210°C) under an inert nitrogen atmosphere.
-
Pressurization with Oxygen: Once the temperature is stable, the atmosphere is switched to pure oxygen at a high pressure (e.g., 3.5 MPa or 500 psig).
-
Measurement: The instrument monitors the heat flow from the sample as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation reaction.
-
Data Analysis: The OIT is determined from the resulting thermogram as the time to the beginning of the exothermic peak.
Figure 2. Experimental workflow for determining oxidative stability using PDSC.
Thermal Stability
Thermogravimetric Analysis (TGA) is a widely used technique to assess the thermal stability of materials. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small amount of the ester is weighed into a TGA sample pan.
-
Instrument Setup: The sample pan is placed in the TGA furnace.
-
Heating Program: The furnace is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., ambient to 600°C) under a controlled atmosphere (e.g., nitrogen or air).
-
Mass Loss Measurement: The instrument continuously records the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and other thermal events.
Figure 3. Workflow for assessing thermal stability using TGA.
Conclusion
Based on fundamental chemical principles, this compound, as an α,β-unsaturated ester, is anticipated to exhibit lower stability compared to its saturated ester analogs with respect to oxidation and potentially hydrolysis and thermal degradation. The presence of the conjugated double bond introduces a site of increased reactivity. For a definitive quantitative comparison, the experimental protocols detailed in this guide should be performed on this compound and a series of relevant saturated esters. The resulting data would be invaluable for researchers and professionals in drug development and other fields where ester stability is a critical parameter.
References
Safety Operating Guide
Proper Disposal of Heptyl Crotonate: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for heptyl crotonate for detailed information on its hazards. While a specific SDS was not found, a similar compound, ethyl crotonate, is classified as a flammable liquid that can cause skin and serious eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data
A key piece of safety information for flammable liquids is the flashpoint.
| Chemical | Flashpoint |
| This compound | 105.56 °C (222.00 °F) TCC[4] |
| Ethyl Crotonate | 34 °C (93.2 °F) CC[3] |
Step-by-Step Disposal Protocol
The disposal of this compound waste should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[5] Do not dispose of this compound down the drain or in regular trash.[5][6]
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it (e.g., absorbent pads, gloves, empty containers) as hazardous waste.[7][8]
-
Do not mix this compound waste with other incompatible waste streams. It should be segregated from strong acids, bases, and oxidizing agents.[3]
2. Container Selection and Labeling:
-
Use a suitable, leak-proof container for collecting liquid this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[5] The container must have a secure, tight-fitting lid.[7][9]
-
The container must be clearly labeled as "Hazardous Waste."[5][7] The label must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).[5]
-
The approximate quantity of waste.
-
The date of waste generation.[5]
-
The location of origin (e.g., building and room number).[5]
-
The name and contact information of the principal investigator or responsible person.[5]
-
Appropriate hazard pictograms (e.g., flammable, irritant).[5]
-
3. Waste Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition such as heat, sparks, or open flames.[2][3]
-
Provide secondary containment for the waste container to capture any potential leaks.[8]
4. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[7][8]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[7][8]
-
After triple-rinsing and allowing the container to air dry, deface or remove the original chemical label. The container can then typically be disposed of in the regular trash, but confirm this with your institution's EHS program.[7][8]
5. Arranging for Waste Collection:
-
Once the waste container is nearly full (typically around 75% capacity) or has been stored for the maximum allowable time per your institution's policy, arrange for its collection by the EHS hazardous waste program.[9]
-
Complete any required waste pickup forms, accurately listing all contents of the container.[5]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound, 16930-99-7 [thegoodscentscompany.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Heptyl Crotonate
Essential safety protocols and logistical plans for the laboratory use of Heptyl Crotonate, ensuring the protection of researchers and the integrity of drug development processes.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar chemicals.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166[1][2] |
| Skin | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) and a lab coat or chemical-resistant apron.[3][4] | - |
| Respiratory | Not generally required under normal use with adequate ventilation.[1][2] In case of spills, aerosol generation, or fire, use a NIOSH/MSHA-approved air-purifying respirator or a self-contained breathing apparatus (SCBA).[1][3] | - |
| Feet | Closed-toe shoes. | - |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
General Handling and Storage:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2]
-
Ground/bond container and receiving equipment to prevent static discharge.[1][2]
-
Incompatible materials to avoid include acids, bases, and oxidizing agents.[1]
In Case of a Spill:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.[2]
-
Clean the spill area with a suitable solvent.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container.
-
Contaminated Materials: Dispose of any contaminated PPE (gloves, aprons) and spill cleanup materials in a designated hazardous waste container.
-
Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not dispose of down the drain.
By implementing these safety and logistical measures, researchers can confidently handle this compound while maintaining a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
